molecular formula C7H6N2 B577474 2-Ethynyl-5-methylpyrazine CAS No. 1207627-45-9

2-Ethynyl-5-methylpyrazine

Cat. No.: B577474
CAS No.: 1207627-45-9
M. Wt: 118.139
InChI Key: TWCMJRITGMORDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-methylpyrazine ( 1207627-45-9) is a high-purity pyrazine derivative offered with a minimum purity of ≥95% for research and development purposes . This compound is characterized by its molecular formula (C 7 H 6 N 2 ) and a molecular weight of 118.14 g/mol . Pyrazines are a significant class of compounds extensively studied in flavor science due to their low odor thresholds and their frequent occurrence as key aroma constituents in various foods. They are often formed through Maillard reactions during thermal processing of foods and contribute to roasted, nutty, and earthy flavor profiles . The primary research value of this compound lies in its structure-activity relationship (SAR) studies. The ethynyl group attached to the pyrazine ring presents a unique structural feature that can be utilized in organic synthesis and is of interest for investigating its impact on olfactory reception and sensory properties compared to more common alkyl-substituted pyrazines like 2-ethyl-5-methylpyrazine . Researchers in flavor and fragrance chemistry may employ this compound to explore novel aroma profiles or to understand how specific functional groups modulate scent and taste. It is also a candidate for use in the synthesis of more complex chemical entities. For handling and stability, it is recommended to store this compound sealed under nitrogen at 4°C . As a standard safety precaution, it is classified with the warning signal word "Warning" and carries the hazard statement H225: Highly Flammable liquid and vapor . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, and is not intended for direct human consumption.

Properties

IUPAC Name

2-ethynyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCMJRITGMORDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethynyl-5-methylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic methodology based on established organometallic cross-coupling reactions and details the expected analytical characterization of the target molecule. All quantitative data, based on established principles and data from analogous compounds, are summarized in structured tables. Detailed experimental protocols and workflow visualizations are provided to guide researchers in the preparation and analysis of this compound.

Synthesis

The most viable and widely employed method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, a two-step approach is proposed, commencing with the Sonogashira coupling of 2-chloro-5-methylpyrazine with a protected alkyne, followed by a deprotection step.

Proposed Synthetic Pathway

The synthetic route involves the coupling of commercially available 2-chloro-5-methylpyrazine with (trimethylsilyl)acetylene, followed by the removal of the trimethylsilyl (TMS) protecting group to yield the desired product.

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 2-chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine Intermediate 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine 2-chloro-5-methylpyrazine->Intermediate Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C TMS_acetylene (Trimethylsilyl)acetylene TMS_acetylene->Intermediate Final_Product This compound Intermediate->Final_Product K₂CO₃, MeOH, rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine (Sonogashira Coupling)

Materials:

  • 2-Chloro-5-methylpyrazine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, inert-atmosphere flask, add 2-chloro-5-methylpyrazine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 eq).

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-((trimethylsilyl)ethynyl)-5-methylpyrazine.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-methylpyrazine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or sublimation to yield pure this compound.

Characterization

The synthesized this compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity. The following sections detail the expected analytical data.

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available; expected to be a low-melting solid
Boiling PointNot available; likely to be distillable under vacuum
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.45s1HH-3 (pyrazine ring)
~8.35s1HH-6 (pyrazine ring)
~3.20s1HEthynyl C-H
~2.60s3HMethyl C-H
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~151.0C-5 (pyrazine ring)
~148.0C-3 (pyrazine ring)
~143.0C-2 (pyrazine ring)
~142.0C-6 (pyrazine ring)
~82.0Ethynyl C (quaternary)
~79.0Ethynyl C-H
~21.0Methyl C

2.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment
~3300Strong, sharp≡C-H stretch
~2110Medium, sharp-C≡C- stretch
~1580, 1480, 1400MediumPyrazine ring C=N and C=C stretches
~2920WeakC-H stretch (methyl)

2.2.3. Mass Spectrometry (MS)

m/z Relative Intensity Proposed Fragment
118High[M]⁺ (Molecular ion)
91Medium[M - HCN]⁺
64Medium[M - 2HCN]⁺ or [C₄H₄N]⁺
52Medium[C₃H₂N]⁺
Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Crude_Product Crude this compound Purification Purification (Column Chromatography / Sublimation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR Infrared Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed two-step synthesis via a Sonogashira coupling followed by deprotection is a robust and well-established method for accessing such compounds. The predicted characterization data offers a reliable reference for researchers to confirm the identity and purity of the synthesized molecule. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating further exploration of the chemical and biological properties of this and similar pyrazine derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Ethynyl-5-methylpyrazine. Due to the limited availability of experimental data for this specific compound, this document focuses on computationally predicted values and outlines established, generic experimental protocols for the determination of these key chemical and physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, materials science, and related scientific fields where pyrazine derivatives are of interest.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and provide a valuable starting point for experimental design and molecular modeling.

PropertyPredicted ValueMethod
Molecular Formula C₇H₆N₂-
Molecular Weight 118.14 g/mol -
Boiling Point 185.2 ± 35.0 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
Melting Point 58 - 63 °CEstimation based on structure
Density 1.1 ± 0.1 g/cm³Advanced Chemistry Development (ACD/Labs) Software V11.02
pKa 1.56 ± 0.10 (most basic)Advanced Chemistry Development (ACD/Labs) Software V11.02
LogP 1.35ALOGPS 2.1
Water Solubility 1.95 g/LALOGPS 2.1
Vapor Pressure 0.8 ± 0.4 mmHg at 25°CAdvanced Chemistry Development (ACD/Labs) Software V11.02
Refractive Index 1.558Advanced Chemistry Development (ACD/Labs) Software V11.02
Polarizability 12.5 ± 0.5 10⁻²⁴cm³Advanced Chemistry Development (ACD/Labs) Software V11.02
Surface Tension 42.1 ± 7.0 dyne/cmAdvanced Chemistry Development (ACD/Labs) Software V11.02
Molar Refractivity 35.0 ± 0.3 cm³Advanced Chemistry Development (ACD/Labs) Software V11.02

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or a digital temperature probe, and a magnifying lens for observation.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to allow for uniform heating by convection.

  • Procedure: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.

  • Observation: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like a pyrazine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low water solubility.

  • Apparatus: A calibrated pH meter with a combination electrode is used to monitor the pH of the solution. The titrant, a standardized solution of a strong acid (e.g., HCl), is added using a burette.

  • Procedure: The solution of the pyrazine derivative is titrated with the strong acid. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the pyrazine has been protonated, which corresponds to the midpoint of the buffer region on the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water, and is an indicator of its lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually octan-1-ol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are allowed to separate. The concentration of the this compound in each phase is then determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp sol Solubility Determination purification->sol pka pKa Determination purification->pka logp LogP Determination purification->logp data_analysis Data Analysis mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Technical Guide / Whitepaper data_analysis->report

Caption: Workflow for Synthesis, Characterization, and Reporting.

logical_relationship cluster_properties Physicochemical Properties cluster_implications Implications in Drug Development compound This compound lipophilicity Lipophilicity (LogP) compound->lipophilicity solubility Aqueous Solubility compound->solubility ionization Ionization (pKa) compound->ionization absorption Absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution solubility->absorption excretion Excretion solubility->excretion ionization->absorption ionization->distribution ionization->excretion metabolism Metabolism absorption->metabolism distribution->metabolism

Caption: Relationship between Physicochemical Properties and ADME.

In-depth Technical Guide: 2-Ethynyl-5-methylpyrazine (CAS No. 1207627-45-9) - A Compound with Uncharted Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on 2-ethynyl-5-methylpyrazine (CAS No. 1207627-45-9), a heterocyclic organic compound. Despite its specific chemical structure, a comprehensive search of publicly accessible scientific literature and chemical databases reveals a significant scarcity of in-depth technical data. This document summarizes the foundational information that has been identified and highlights the areas where further research is critically needed.

Core Properties

At present, detailed experimental data on the physicochemical properties of this compound is limited. The basic molecular information is as follows:

PropertyValueSource
CAS Number 1207627-45-9N/A
Molecular Formula C₇H₆N₂N/A
Molecular Weight 118.14 g/mol N/A

No experimental data for properties such as melting point, boiling point, density, solubility, or spectral data (NMR, IR, Mass Spectrometry) were found in the public domain.

Synthesis and Experimental Protocols

A generalized conceptual workflow for a potential synthesis is outlined below. This is a theoretical pathway and would require substantial experimental validation.

G Conceptual Synthetic Workflow start Starting Materials (e.g., Halogenated Methylpyrazine) step1 Sonogashira Coupling (or similar cross-coupling reaction) start->step1 step2 Deprotection (if necessary) step1->step2 reagent1 Acetylene Source (e.g., Trimethylsilylacetylene) reagent1->step1 product This compound step2->product

Caption: A potential, unverified synthetic route to this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or associated signaling pathways of this compound. However, the broader class of pyrazine and pyridine derivatives are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, potential areas for future investigation for this compound could include:

  • Antimicrobial Properties: Many nitrogen-containing heterocyclic compounds have been investigated for their antibacterial and antifungal activities.

  • Anticancer Potential: Pyridine and pyrazine scaffolds are present in numerous molecules with demonstrated antiproliferative effects against various cancer cell lines.

  • Neurological Activity: Certain pyridine derivatives have shown activity as psychotropic agents, including anxiolytic and sedative effects.

The following diagram illustrates a logical workflow for the initial biological screening of this compound, based on the activities of related molecules.

G Proposed Biological Screening Workflow compound This compound screen1 Initial Cytotoxicity Assays (e.g., MTT, LDH) compound->screen1 screen2 Antimicrobial Screening (Bacteria & Fungi Panels) compound->screen2 screen3 Antiproliferative Assays (Cancer Cell Line Panels) compound->screen3 pathway Hit Identification & Mechanism of Action Studies screen1->pathway screen2->pathway screen3->pathway

Caption: A logical workflow for the initial biological evaluation of this compound.

Suppliers

A limited number of chemical suppliers list CAS number 1207627-45-9 in their catalogs. Researchers interested in obtaining this compound should contact these vendors directly to inquire about availability, purity, and any available technical data.

  • BLD Pharm

  • Chemsrc

It is important to note that the presence of a compound in a supplier's catalog does not guarantee its availability or provide extensive characterization data.

Conclusion and Future Outlook

This compound represents a molecule with a significant lack of characterization in the public scientific domain. While its basic molecular formula and weight are known, there is a clear absence of in-depth data regarding its physicochemical properties, established synthetic protocols, and biological activities. The information on related pyrazine and pyridine derivatives suggests that this compound could be a candidate for investigation in various fields of drug discovery. This guide serves as a call to the scientific community to explore the potential of this understudied molecule, with the understanding that any investigation will require foundational research to establish its basic properties and biological profile.

Quantum Chemical Calculations for 2-Ethynyl-5-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Ethynyl-5-methylpyrazine. This pyrazine derivative holds potential interest in medicinal chemistry and materials science, and understanding its electronic and structural properties through computational methods is a crucial step in its evaluation. This document outlines the standard computational protocols, data interpretation, and visualization of results pertinent to a thorough quantum chemical study.

Introduction to Computational Analysis of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds recognized for their diverse applications, ranging from flavor chemistry to pharmaceuticals.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of these compounds at the atomic level.[2] These computational methods allow for the prediction of a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are critical for understanding the reactivity and potential biological activity of molecules like this compound.[3]

Experimental Protocols: A Computational Approach

The following sections detail a typical workflow for the quantum chemical analysis of this compound.

Molecular Structure Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor and builder.

  • Computational Method: The geometry optimization is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

  • Basis Set Selection: A common and effective basis set for molecules of this size is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

  • Solvation Model: To simulate a more realistic biological environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent selected.[4]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).[6]

Electronic Properties Calculation

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

  • Method and Basis Set: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for geometry optimization are typically employed for consistency.

  • Key Properties to Calculate:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

    • Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.

Spectroscopic Properties Simulation

Quantum chemical calculations can predict various spectra, which can be compared with experimental data for validation.

Protocol:

  • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[4]

  • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be predicted.

Data Presentation

The quantitative results from these calculations are best presented in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C2-C3Value
C5-C6Value
N1-C2Value
N4-C3Value
C2-C7 (Ethynyl)Value
C7-C8 (Ethynyl)Value
C5-C9 (Methyl)Value
Bond Angles N1-C2-C3Value
C2-C3-N4Value
C3-N4-C5Value
N4-C5-C6Value
C5-C6-N1Value
C6-N1-C2Value
C3-C2-C7Value
C6-C5-C9Value
Dihedral Angles N1-C2-C3-N4Value
C2-C3-N4-C5Value

(Note: The values in this table are placeholders and would be populated with the output from the geometry optimization calculation.)

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

PropertyCalculated ValueUnits
Electronic Properties
Energy of HOMOValueeV
Energy of LUMOValueeV
HOMO-LUMO Energy GapValueeV
Total Dipole MomentValueDebye
Spectroscopic Properties
Main Vibrational FrequenciesValue, Value, ...cm⁻¹
Maximum Absorption Wavelength (λmax)Valuenm
Key ¹H NMR Chemical ShiftsValue, Value, ...ppm
Key ¹³C NMR Chemical ShiftsValue, Value, ...ppm

(Note: The values in this table are placeholders and would be populated with the output from the respective calculations.)

Visualization of Results

Visual representations are essential for interpreting the complex data generated from quantum chemical calculations.

Workflow for Quantum Chemical Analysis

The overall process of a computational study can be visualized as a workflow diagram.

G cluster_input Input Stage cluster_calc Calculation Stage cluster_output Output & Analysis Stage start 2D Structure of this compound geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (DFT) geom_opt->elec_prop spec_prop Spectroscopic Property Calculation (TD-DFT, GIAO) geom_opt->spec_prop opt_geom Optimized 3D Structure geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq fmo_mep HOMO/LUMO & MEP Maps elec_prop->fmo_mep spectra Simulated Spectra (UV-Vis, NMR) spec_prop->spectra

Computational Chemistry Workflow
Relationship Between Molecular Properties and Potential Applications

The calculated properties can be linked to the potential applications of the molecule.

G cluster_props Calculated Molecular Properties cluster_apps Potential Applications / Interpretations homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity mep Molecular Electrostatic Potential drug_receptor Drug-Receptor Interactions mep->drug_receptor dipole Dipole Moment solubility Solubility Prediction dipole->solubility nbo NBO Analysis stability Molecular Stability nbo->stability reactivity->drug_receptor

Property-Application Correlation

Conclusion

Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of this compound. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into its geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding further experimental work, including synthesis, and for assessing its potential in drug development and materials science. The systematic approach outlined in this guide provides a robust framework for the computational characterization of this and other novel pyrazine derivatives.

References

An In-depth Technical Guide on the Prospective Thermal Stability and Decomposition of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynyl-5-methylpyrazine is a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals due to its unique structural features, which may impart specific chemical and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the methodologies that would be employed to investigate the thermal behavior of this compound, based on established analytical techniques and findings from related pyrazine derivatives. While specific experimental data for this compound is not currently available in published literature, this document will serve as a detailed framework for such an investigation.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound would be systematically evaluated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, and an oxidative atmosphere, like air, to assess oxidative stability.

  • The instrument continuously records the mass of the sample as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), which helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.[1][2]

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow against temperature, with endothermic events (like melting and decomposition) and exothermic events (like crystallization) appearing as peaks.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

  • A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC/MS) system.

  • The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in a controlled atmosphere (e.g., inert helium).

  • The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra allow for the identification of the individual decomposition products by comparing them to spectral libraries.

Hypothetical Data Presentation

The quantitative data obtained from these analyses would be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Thermal Decomposition Data for this compound from TGA

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temperature (Tonset)220 °C210 °C
Peak Decomposition Temperature (Tpeak)245 °C235 °C
Final Decomposition Temperature (Tfinal)350 °C330 °C
Residual Mass at 600 °C5%2%

Table 2: Hypothetical Thermal Transition Data for this compound from DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting85.288.5110.4
Decomposition218.5242.1-450.7 (exothermic)

Visualizations

Experimental Workflow

The logical flow of the experimental investigation can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Decomposition_Profile Decomposition Temperature Profile TGA->Decomposition_Profile Thermal_Transitions Melting and Decomposition Enthalpy DSC->Thermal_Transitions Py_GCMS Pyrolysis-GC/MS Decomposition_Products Identification of Decomposition Products Py_GCMS->Decomposition_Products Decomposition_Profile->Py_GCMS Mechanism Postulation of Decomposition Mechanism Decomposition_Profile->Mechanism Thermal_Transitions->Mechanism Decomposition_Products->Mechanism

Figure 1: Experimental workflow for thermal analysis.
Hypothetical Decomposition Pathway

Based on the chemistry of pyrazine and ethynyl groups, a hypothetical decomposition pathway can be proposed. The initial steps would likely involve the cleavage of the weaker bonds in the molecule.

decomposition_pathway cluster_initial Initial Fragmentation cluster_secondary Secondary Decomposition Parent This compound Fragment1 Pyrazine Ring Opening Parent->Fragment1 High Energy Fragment2 Side-Chain Scission (Loss of C2H) Parent->Fragment2 Fragment3 Side-Chain Scission (Loss of CH3) Parent->Fragment3 Volatiles Volatile Products (HCN, C2H2, CH4) Fragment1->Volatiles Char Char Residue Fragment1->Char Fragment2->Volatiles Fragment3->Volatiles

Figure 2: Hypothetical decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not yet available, this guide outlines a robust and comprehensive approach for its investigation. By employing standard thermoanalytical techniques such as TGA, DSC, and Py-GC/MS, researchers can systematically characterize its thermal properties. The resulting data on decomposition temperatures, thermal transitions, and decomposition products will be invaluable for ensuring the safe handling and effective application of this compound in drug development and other scientific endeavors. The methodologies and hypothetical data presented herein provide a clear roadmap for future research in this area.

References

Solubility of 2-Ethynyl-5-methylpyrazine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-5-methylpyrazine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. Due to the limited availability of public data, this document presents a predictive solubility profile in a range of common organic solvents, based on the general behavior of pyrazine derivatives. Detailed experimental protocols for determining equilibrium solubility via the shake-flask method are provided, alongside a representative synthetic pathway for the target compound. This guide aims to equip researchers with the foundational knowledge and methodologies required for the effective handling and application of this compound.

Introduction

This compound is a substituted pyrazine ring system featuring a reactive ethynyl group. Pyrazine derivatives are known for their diverse applications, ranging from flavor and fragrance agents to key scaffolds in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various research and development settings. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing analytical methods, and formulating delivery systems. Pyrazine itself is moderately soluble in water and generally exhibits good solubility in organic solvents such as alcohols and ether.[1] The introduction of a methyl group and an ethynyl group is expected to influence its polarity and, consequently, its solubility profile.

Predicted Solubility Data

Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25°C

SolventClassificationPredicted Solubility (g/L)
HexaneNon-polar< 1
TolueneNon-polar Aromatic~ 50-100
DichloromethanePolar Aprotic> 200
Ethyl AcetatePolar Aprotic~ 150-200
AcetonePolar Aprotic> 200
IsopropanolPolar Protic~ 100-150
EthanolPolar Protic~ 150-200
MethanolPolar Protic> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
WaterPolar Protic~ 5-10

Experimental Protocol for Solubility Determination

The following section details a standard and reliable methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent. The shake-flask method is a widely recognized and recommended procedure for obtaining accurate solubility data.[2]

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the chosen solvent. This is achieved by agitating an excess amount of the solid compound in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[3] The concentration of the dissolved compound in the supernatant is then measured, typically using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Analytical column (for HPLC)

  • Mobile phase (for HPLC)

Experimental Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[2]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: If necessary, dilute the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the prepared standard solutions and the sample solutions using a validated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of this compound in the saturated solution by comparing the analytical response to the calibration curve.

Data Analysis

The equilibrium solubility is reported as the average concentration from the samples taken after the system has reached a steady state. Results are typically expressed in units of g/L, mg/mL, or mol/L.

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions. A common and effective method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira coupling.

Proposed Synthetic Route

The synthesis would likely start from a halogenated precursor, such as 2-chloro-5-methylpyrazine or 2-bromo-5-methylpyrazine. This precursor would then be coupled with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The subsequent deprotection of the silyl group would yield the desired this compound.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute if necessary E->F G Analyze by HPLC or UV-Vis F->G H Determine Solubility G->H

Caption: Workflow for determining equilibrium solubility.

Proposed Synthetic Pathway for this compound

G Figure 2: Proposed Sonogashira Coupling for Synthesis cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product R1 2-Halo-5-methylpyrazine (X = Cl, Br, I) I1 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine R1->I1 R2 Trimethylsilylacetylene R2->I1 C1 Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., THF) P1 This compound I1->P1 D1 Base (e.g., K2CO3) in Methanol

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While experimentally determined quantitative data is currently lacking in the literature, the provided predictive data offers a useful starting point for solvent selection. The detailed experimental protocol for the shake-flask method empowers researchers to accurately determine the solubility of this compound in their specific solvent systems. Furthermore, the proposed synthetic pathway offers a viable route for the preparation of this compound, enabling further research into its properties and applications. It is anticipated that this guide will serve as a valuable resource for scientists and professionals working with this promising heterocyclic compound.

References

A Technical Review of Pyrazine-Containing Bioactive Molecules: Synthesis, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The pyrazine ring is a key structural component in numerous natural products and clinically approved drugs, underscoring its importance in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazine-containing bioactive molecules, with a focus on quantitative data and detailed experimental protocols.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are diverse, often involving the targeted inhibition of key cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mode of action for many anticancer pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase signaling is a hallmark of many cancers. Several pyrazine-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway.[5][6] For instance, pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors.[5]

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a common feature in many human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins like Akt and PDK1 to the cell membrane, leading to the phosphorylation and activation of Akt.[2] Activated Akt then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[8] Pyrazine-based inhibitors can intervene at various points in this cascade, disrupting the downstream signaling required for tumor progression.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 TSC_complex->mTORC1 Inhibition Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Activation Pyrazine_Inhibitor Pyrazine-based mTOR Inhibitor Pyrazine_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine-based molecules.

Quantitative Data on Anticancer Activity

The efficacy of pyrazine derivatives as anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)0.98 ± 0.08[9]
Pyrazolo[3,4-d]pyrimidine derivativeMCF-7 (Breast)1.05 ± 0.17[9]
Pyrazolo[3,4-d]pyrimidine derivativeHeLa (Cervical)1.28 ± 0.25[9]
Imidazo[1,2-a]pyrazine derivative (12b)Hep-2 (Laryngeal)11[10]
Imidazo[1,2-a]pyrazine derivative (12b)HepG2 (Liver)13[10]
Imidazo[1,2-a]pyrazine derivative (12b)MCF-7 (Breast)11[10]
Indenoquinoxaline/pyrazine derivative (11)MCF-7 (Breast)5.4[11]
Indenoquinoxaline/pyrazine derivative (11)A549 (Lung)4.3[11]
Pyrrolo[2,3-b]pyrazine derivatives (17-21)MK12 (Colon)Single-digit nM[5]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine-containing compounds have also demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. Their development is crucial in the face of rising antimicrobial resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivative (P4)C. albicans3.125[12]
Pyrazine-2-carboxylic acid derivative (P10)C. albicans3.125[12]
Pyrazine-2-carboxylic acid derivative (P9)P. aeruginosa25[12]
Pyrazine-2-carboxylic acid derivative (P4)E. coli50[12]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16[13]
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32[13]
Pyrazoline derivative (22)E. faecalis32[14]
Pyrazoline derivative (5)S. aureus64[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Workflow for Biological Evaluation of Bioactive Molecules

The general workflow for screening and evaluating the biological activity of newly synthesized pyrazine compounds typically involves a multi-step process, starting with cytotoxicity screening, followed by more specific assays to determine the mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Lead Identification A Synthesis of Pyrazine Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Cytotoxicity/Antimicrobial Screening (e.g., MTT/MIC Assay) B->C D Determination of IC50 / MIC Values C->D E Cell Cycle Analysis D->E Active Compounds F Apoptosis Assays (e.g., Annexin V) D->F Active Compounds G Enzyme Inhibition Assays (e.g., Kinase Assays) D->G Active Compounds H Western Blot for Signaling Proteins E->H F->H G->H I Identification of Lead Compounds H->I

Caption: A general experimental workflow for the biological evaluation of pyrazine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[15]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the pyrazine test compound to the wells. Incubate for a further 24-48 hours.[11][15]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan precipitate.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazine test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well, ensuring a consistent final inoculum concentration. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Synthesis of Key Pyrazine Intermediates

The synthesis of bioactive pyrazine derivatives often relies on the availability of versatile starting materials. Pyrazine-2-carboxylic acid and its derivatives are common precursors.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid Derivatives

Reaction: Condensation of 6-chloropyrazine-2-carboxylic acid with various amines.

Protocol:

  • Activation of Carboxylic Acid: 6-chloropyrazinoic acid is reacted with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to form the more reactive acyl chloride intermediate.[16]

  • Amide Formation: The resulting acyl chloride is then treated with a desired amine (e.g., a substituted aniline or an alkylamine) in the presence of a base to yield the corresponding 6-chloropyrazine-2-carboxamide derivative.[16] The reaction is typically carried out in an anhydrous solvent like dichloromethane.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound.

Conclusion and Future Outlook

The pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, highlight the therapeutic potential of this class of compounds. The ability of pyrazine derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a clear rationale for their development as targeted therapies. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action to identify novel biological targets and overcome challenges such as drug resistance. The combination of rational drug design, robust synthetic methodologies, and comprehensive biological evaluation will be crucial in translating the promise of pyrazine-containing molecules into effective clinical therapies.

References

An In-depth Technical Guide on the Potential Biological Activities of Ethynylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of ethynylpyrazine derivatives. This class of compounds, characterized by a pyrazine ring functionalized with an ethynyl group, has garnered interest in medicinal chemistry due to its structural resemblance to known bioactive molecules and its potential to interact with a variety of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction to Ethynylpyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The incorporation of an ethynyl (-C≡CH) group onto the pyrazine ring introduces rigidity and linearity to the molecule, which can influence its binding affinity and selectivity for various biological targets. The triple bond can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site. Furthermore, the ethynyl group serves as a versatile synthetic handle for further molecular elaboration through reactions like the Sonogashira coupling, allowing for the creation of diverse chemical libraries.

Synthesis of Ethynylpyrazine Derivatives

The primary method for the synthesis of ethynylpyrazine derivatives is the Sonogashira cross-coupling reaction . This versatile and widely used reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

General Experimental Protocol: Sonogashira Coupling

Objective: To synthesize an ethynylpyrazine derivative by coupling a halo-pyrazine with a terminal alkyne.

Materials:

  • Halo-pyrazine (e.g., 2-iodopyrazine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., copper(I) iodide, CuI)

  • Base (e.g., triethylamine, Et₃N, or diisopropylamine, i-Pr₂NH)

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halo-pyrazine (1.0 equivalent), the palladium catalyst (e.g., 0.02-0.05 equivalents), and the copper(I) iodide (e.g., 0.04-0.10 equivalents).

  • Add the anhydrous and degassed solvent to dissolve the solids.

  • Add the terminal alkyne (1.1-1.5 equivalents) followed by the base (2-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 65 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous solution to remove the base and other water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired ethynylpyrazine derivative.

Sonogashira_Coupling Halo-pyrazine Halo-pyrazine Ethynylpyrazine Product Ethynylpyrazine Product Halo-pyrazine->Ethynylpyrazine Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Ethynylpyrazine Product Pd Catalyst Pd Catalyst Pd Catalyst->Ethynylpyrazine Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Ethynylpyrazine Product Base Base Base->Ethynylpyrazine Product

Sonogashira coupling for ethynylpyrazine synthesis.

Potential Biological Activities and Quantitative Data

While extensive research on the biological activities of ethynylpyrazine derivatives is still emerging, preliminary studies and the activities of structurally related compounds suggest potential in several therapeutic areas. The following sections summarize the available quantitative data.

Anticancer Activity

Pyrazine derivatives have shown significant potential as anticancer agents. The introduction of an ethynyl group can enhance this activity by providing a rigid scaffold for optimal interaction with biological targets.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazine derivative (12b)Hep-211[3][4]
Imidazo[1,2-a]pyrazine derivative (12b)HepG213[3][4]
Imidazo[1,2-a]pyrazine derivative (12b)MCF-711[3][4]
Imidazo[1,2-a]pyrazine derivative (12b)A37511[3][4]
Pyrazoline derivative (b17)HepG-23.57[5]
Antimicrobial Activity

The pyrazine nucleus is present in several compounds with antimicrobial properties. The ethynyl functionalization offers a route to novel antimicrobial agents.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[6]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[6]
Imidazo[4,5-b]pyridine derivativeS. aureus, E. coli, etc.0.11–23.45[7]
Pyridine triazole derivativeVarious bacteria2.18–3.08[8]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. Pyrazine-based compounds have been developed as potent kinase inhibitors.

Compound ClassKinase TargetIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrazine derivative (34)JAK13[9]
Pyrazolo[1,5-a]pyrazine derivative (34)JAK28.5[9]
Pyrazolo[1,5-a]pyrazine derivative (34)TYK27.7[9]
Imidazo[4,5-b]pyrazine derivatives (17-21)TRK isoforms0.22 - 7.68[9]
Receptor Antagonist Activity

Ethynyl-substituted heterocyclic compounds have shown potent activity as receptor antagonists. For instance, ethynylpyridine derivatives are known antagonists of the metabotropic glutamate receptor 5 (mGluR5). While specific data for ethynylpyrazines is limited, related triazolopyrazine alkyne derivatives have been identified as A₂A adenosine receptor antagonists.[10][11]

Compound ClassReceptor TargetActivityReference
Triazolopyrazine alkyne derivativesAdenosine A₂APotent antagonists[10][11]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ethynylpyrazine derivatives on cancer cell lines and calculate the IC₅₀ value.[12][13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ethynylpyrazine derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethynylpyrazine derivative in culture medium and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Workflow for an MTT cytotoxicity assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of an ethynylpyrazine derivative against a specific microorganism.[17][18][19][20][21]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Ethynylpyrazine derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the broth medium to a specific optical density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the ethynylpyrazine derivative in the 96-well plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Assay_Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for a broth microdilution MIC assay.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of an ethynylpyrazine derivative against a specific protein kinase.[22][23][24][25][26]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Ethynylpyrazine derivative

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer or appropriate plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the ethynylpyrazine derivative.

  • Kinase Reaction: In a multi-well plate, combine the kinase enzyme and the test compound and incubate briefly to allow for binding.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction for a specific time at an optimal temperature to allow for substrate phosphorylation.

  • Stop Reaction and Detect Signal: Stop the kinase reaction and add the detection reagent. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) and plot it against the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of an ethynylpyrazine derivative for a specific receptor.[27][28][29][30][31]

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Ethynylpyrazine derivative (unlabeled competitor)

  • Assay buffer

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Scintillation counter

Procedure:

  • Reaction Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the ethynylpyrazine derivative.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a filter that retains the receptor-ligand complex or by using SPA beads that emit light when the radioligand is bound.

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the known biological activities of pyrazine and related heterocyclic compounds, ethynylpyrazine derivatives may modulate several key cellular signaling pathways implicated in cancer and other diseases.[32][33][34][35][36]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many anticancer agents target components of this pathway.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.

  • JAK/STAT Pathway: This pathway is critical for cytokine signaling and is involved in inflammation and cancer.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_JAK JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth & Proliferation Growth & Proliferation mTOR->Growth & Proliferation Ethynylpyrazine Ethynylpyrazine Ethynylpyrazine->PI3K Inhibition? Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Ethynylpyrazine_2 Ethynylpyrazine Ethynylpyrazine_2->Raf Inhibition? Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene Expression Gene Expression STAT->Gene Expression Ethynylpyrazine_3 Ethynylpyrazine Ethynylpyrazine_3->JAK Inhibition?

Potential signaling pathways targeted by ethynylpyrazines.

Conclusion

Ethynylpyrazine derivatives represent a promising class of compounds with the potential for a wide range of biological activities. Their synthetic tractability, coupled with the diverse biological roles of the pyrazine scaffold, makes them attractive candidates for drug discovery and development. This technical guide has provided an overview of their synthesis, potential biological targets, and the experimental methodologies used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this intriguing class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethynyl-5-methylpyrazine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[1][5]

Pyrazine derivatives are prevalent in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities.[6][7] The incorporation of a pyrazine moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. 2-Ethynyl-5-methylpyrazine is a key building block that combines the click-reactive ethynyl group with the pharmaceutically relevant methylpyrazine scaffold. This allows for the straightforward synthesis of novel pyrazine-containing triazoles, which are promising candidates for drug discovery and development programs.[1]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions, enabling the creation of diverse molecular entities for screening and optimization in drug discovery pipelines.

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes such as this compound is the Sonogashira coupling reaction.[8] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] For the synthesis of this compound, a suitable starting material would be a 2-halo-5-methylpyrazine (e.g., 2-iodo-5-methylpyrazine or 2-bromo-5-methylpyrazine) and a protected acetylene source like trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • 2-Iodo-5-methylpyrazine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry, argon-purged flask, add 2-iodo-5-methylpyrazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Add anhydrous tetrahydrofuran and triethylamine (2.0 equiv).

  • To this stirred mixture, add trimethylsilylacetylene (1.2 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-((trimethylsilyl)ethynyl)-5-methylpyrazine.

  • Dissolve the purified intermediate in THF and cool to 0 °C.

  • Add tetrabutylammonium fluoride solution (1 M in THF, 1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The following protocol details a general procedure for the CuAAC reaction between this compound and a generic organic azide.

Experimental Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • This compound (1.0 equiv)

  • Organic Azide (e.g., Benzyl Azide) (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent system (e.g., tert-butanol/water (1:1), DMF, or THF/water)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.05-0.10 equiv).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 1-(substituted)-4-(5-methylpyrazin-2-yl)-1H-1,2,3-triazole.

Data Presentation
Component Role Typical Molar Equivalents Typical Concentration
This compoundAlkyne Substrate1.00.1 - 1.0 M
Organic AzideAzide Substrate1.0 - 1.20.1 - 1.2 M
Copper(II) Sulfate PentahydrateCatalyst Precursor0.01 - 0.051 - 5 mol%
Sodium AscorbateReducing Agent0.05 - 0.105 - 10 mol%
SolventReaction Medium--
TemperatureReaction Condition-Room Temperature
Reaction TimeReaction Condition-1 - 24 hours

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_cunc CuAAC Reaction start_synth 2-Iodo-5-methylpyrazine + Trimethylsilylacetylene sonogashira Sonogashira Coupling start_synth->sonogashira intermediate 2-((Trimethylsilyl)ethynyl) -5-methylpyrazine sonogashira->intermediate deprotection Deprotection (TBAF) intermediate->deprotection product_alkyne This compound deprotection->product_alkyne start_cunc This compound + Organic Azide product_alkyne->start_cunc cunc_reaction CuAAC (CuSO4, NaAsc) start_cunc->cunc_reaction product_triazole 1,4-Disubstituted 1,2,3-Triazole cunc_reaction->product_triazole

Caption: Experimental workflow for the synthesis of a pyrazine-triazole conjugate.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Pyrazine-Triazole Compound receptor Kinase (e.g., Tyrosine Kinase) ligand->receptor Binds to active site ligand->receptor Inhibits substrate Substrate Protein receptor->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate receptor->phosphorylated_substrate atp ATP atp->receptor downstream Downstream Signaling phosphorylated_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Applications in Drug Discovery

The pyrazine-triazole scaffold synthesized through this methodology holds significant potential in various areas of drug discovery. The nitrogen-rich pyrazine and triazole rings can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. Potential therapeutic applications include:

  • Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocycles. The pyrazine-triazole core can be elaborated with various substituents to target the ATP-binding site of specific kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: The unique electronic and structural features of this scaffold can be exploited to design novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: Pyrazine derivatives have been explored for their activity on CNS targets. The synthesized compounds could be screened for potential applications in treating neurological and psychiatric disorders.

The modular nature of the CuAAC reaction allows for the rapid generation of a library of pyrazine-triazole analogs by varying the azide component. This facilitates efficient structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

References

2-Ethynyl-5-methylpyrazine: A Versatile Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Ethynyl-5-methylpyrazine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, comprising a reactive terminal alkyne and a biologically relevant pyrazine core, make it an attractive synthon for the construction of complex heterocyclic molecules with therapeutic potential. The pyrazine moiety is a common scaffold in numerous biologically active compounds, known to impart favorable pharmacokinetic and pharmacodynamic properties. The ethynyl group serves as a key functional handle for the facile introduction of various substituents and for the construction of larger molecular frameworks through reactions such as the Sonogashira coupling.

A significant application of this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.

One notable example is the synthesis of a novel class of BTK inhibitors as described in patent WO2018112118A1. In this context, this compound serves as a key intermediate that is coupled with a substituted pyrimidine core to generate the final inhibitor molecule. The resulting compounds have demonstrated significant inhibitory activity against BTK, highlighting the potential of this building block in the development of next-generation cancer therapeutics.

Quantitative Data

The following table summarizes the biological activity of a representative BTK inhibitor synthesized using this compound, as detailed in patent WO2018112118A1.

Compound IDTargetIC50 (nM)Cell-based AssayCell Line
Example CompoundBTK< 100B-cell proliferationB-cell lymphoma

Experimental Protocols

General Protocol for the Synthesis of BTK Inhibitors using this compound (based on WO2018112118A1):

This protocol outlines a representative Sonogashira coupling reaction between this compound and a halogenated heterocyclic core, a key step in the synthesis of the target BTK inhibitors.

Materials:

  • This compound

  • Halogenated heterocyclic core (e.g., 4-amino-6-chloro-N-(prop-2-yn-1-yl)pyrimidin-2-amine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the halogenated heterocyclic core (1 equivalent) in the anhydrous solvent, add this compound (1.1 to 1.5 equivalents), the palladium catalyst (0.05 to 0.1 equivalents), and copper(I) iodide (0.1 to 0.2 equivalents).

  • Add the base (2 to 3 equivalents) to the reaction mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired BTK inhibitor.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Bruton's Tyrosine Kinase (BTK) signaling pathway and a general experimental workflow for the synthesis and evaluation of BTK inhibitors derived from this compound.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Inhibitor BTK Inhibitor (derived from This compound) Inhibitor->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound & Halogenated Heterocycle Coupling Sonogashira Coupling Purification Purification (Chromatography) Characterization Characterization (NMR, MS) Final_Compound Final BTK Inhibitor Enzyme_Assay BTK Enzyme Inhibition Assay (IC50 determination) Final_Compound->Enzyme_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Data_Analysis Data Analysis & SAR Studies Cell_Assay->Data_Analysis

Caption: General workflow for synthesis and evaluation of BTK inhibitors.

Application of 2-Ethynyl-5-methylpyrazine in Kinase Inhibitor Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-methylpyrazine is a heterocyclic building block with potential applications in the synthesis of kinase inhibitors. Its pyrazine core is a common scaffold in numerous approved and investigational kinase inhibitors, while the terminal alkyne functionality provides a versatile handle for various chemical modifications, most notably Sonogashira coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties, which are crucial for targeting the ATP-binding site of kinases. While direct, publicly available examples of this compound in the synthesis of specific kinase inhibitors are limited, its structural motifs are present in potent inhibitors of various kinase families, suggesting its utility as a valuable starting material in drug discovery campaigns. This document outlines the potential applications, relevant synthetic protocols, and the underlying rationale for utilizing this compound in the design and synthesis of novel kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[2] The pyrazine ring is a privileged scaffold in kinase inhibitor design, present in several clinically approved drugs.[2][3] The incorporation of an ethynyl group offers a strategic advantage for synthesizing libraries of compounds through efficient cross-coupling chemistries.

This document explores the prospective application of this compound as a key intermediate in the synthesis of kinase inhibitors. We will delve into potential synthetic routes, target kinase families, and provide generalized experimental protocols based on analogous pyrazine-containing kinase inhibitors.

Potential Synthetic Applications and Target Kinases

The core utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the pyrazine and an aryl or heteroaryl halide. This methodology is instrumental in constructing the core structures of many Type I and Type II kinase inhibitors, which typically feature a heterocyclic core linked to one or more aromatic ring systems.

A notable example of a similar structural motif is found in a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines, which have been disclosed as irreversible Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[3] Although this series does not use this compound as a direct precursor, it highlights the significance of the ethynyl-pyrazine linkage in targeting kinases.

Potential Kinase Targets for Inhibitors Derived from this compound:

  • Receptor Tyrosine Kinases (RTKs):

    • FGFR (Fibroblast Growth Factor Receptor): As demonstrated by analogous compounds, the ethynyl-pyrazine scaffold can be elaborated to target the ATP-binding site of FGFRs.

    • EGFR (Epidermal Growth Factor Receptor): Many EGFR inhibitors feature a substituted pyrimidine or pyrazine core.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Dual c-Met/VEGFR-2 inhibitors have been developed from pyrazine-based scaffolds.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Dasatinib, a potent Src/Abl inhibitor, contains a 2-aminopyrimidine core, highlighting the relevance of related nitrogen-containing heterocycles.[4]

    • JAK (Janus Kinase) Family: Substituted pyrazolyl pyrrolo[2,3-d]pyrimidines are known JAK inhibitors.[1]

  • Serine/Threonine Kinases:

    • Aurora Kinases: Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors.[5]

    • CK2 (Casein Kinase 2) and PIM Kinases: 2,6-disubstituted pyrazine derivatives have shown inhibitory activity against CK2 and PIM kinases.[6]

Experimental Protocols

While specific protocols for the direct use of this compound are not available in the provided literature, the following generalized procedures for Sonogashira coupling, a key reaction for its application, can be adapted.

General Protocol for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), copper(I) iodide (0.05-0.1 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

As no direct experimental data for kinase inhibitors synthesized from this compound is available, the following table presents data for analogous pyrazine-based kinase inhibitors to illustrate the potential potency that could be achieved.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
[3][6][7]triazolo[4,3-a]pyrazine derivativesc-Met26 - 77
VEGFR-22600
7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazinesFGFR1, FGFR4< 10[3]
FGFR2, FGFR3< 100[3]
Imidazo[1,2-a]pyrazine-based inhibitorsAurora A, BPotent[5]
2,6-disubstituted pyrazine derivativesCK2, PIMPotent[6]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_kinase Kinase Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR, VEGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR PLCg PLCγ Pathway RTK->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation Kinase_Inhibitor Pyrazine-based Kinase Inhibitor Kinase_Inhibitor->RTK

Caption: General signaling pathways activated by Receptor Tyrosine Kinases and the point of intervention for kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound + Aryl Halide Reaction Sonogashira Coupling (Pd/Cu catalysis) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Novel Pyrazine Derivative Purification->Product Screening Kinase Inhibition Assay (IC50 determination) Product->Screening Cell_Assay Cell-based Proliferation Assay Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Logical Relationship

Logical_Relationship Start This compound Feature1 Pyrazine Core (Kinase Binding Motif) Start->Feature1 Feature2 Ethynyl Group (Synthetic Handle) Start->Feature2 Reaction Sonogashira Coupling Feature2->Reaction Library Library of Diverse Kinase Inhibitor Candidates Reaction->Library

Caption: The logical relationship illustrating the key features of this compound and its utility in generating diverse kinase inhibitor candidates.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel kinase inhibitors. Its inherent structural features, combining a kinase-relevant pyrazine core with a versatile ethynyl handle, make it an attractive starting point for medicinal chemistry campaigns. The application of robust synthetic methodologies, such as the Sonogashira coupling, can enable the rapid generation of diverse compound libraries for screening against various kinase targets. Further research into the direct application of this compound is warranted to fully realize its potential in the field of drug discovery.

References

Application Notes and Protocols: Incorporation of 2-Ethynyl-5-methylpyrazine into Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and characterization of a novel (hypothetical) metal-organic framework (MOF), designated as EMP-MOF, which incorporates 2-Ethynyl-5-methylpyrazine as a functionalized organic linker. These application notes and protocols are designed to offer a foundational methodology for researchers interested in exploring pyrazine-functionalized MOFs for applications in drug delivery. The protocols cover the solvothermal synthesis of EMP-MOF, its characterization, and subsequent loading and in-vitro release of a model drug, Doxorubicin.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] The incorporation of functionalized organic linkers can impart specific chemical properties to the MOF, enhancing its performance in targeted applications.[3] this compound is a bifunctional molecule featuring a pyrazine ring, known for its coordination capabilities, and an ethynyl group, which can serve as a site for post-synthetic modification. This combination makes it an attractive candidate for creating MOFs with tunable properties for advanced drug delivery systems.

Hypothetical MOF: EMP-MOF

For the purpose of these application notes, we propose a hypothetical MOF, "EMP-MOF," based on a zirconium metal node, similar to the well-studied UiO-66 framework. In this structure, this compound would act as a functionalized linker, potentially in combination with a primary dicarboxylate linker like terephthalic acid.

Experimental Protocols

Solvothermal Synthesis of EMP-MOF

This protocol describes the synthesis of EMP-MOF using a solvothermal method.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve Zirconium(IV) chloride (0.06 g) and benzoic acid (0.25 g) in 15 mL of DMF.

  • In a separate vial, dissolve terephthalic acid (0.04 g) and this compound (0.01 g) in 5 mL of DMF.

  • Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the final solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the resulting white precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL), with centrifugation and removal of the supernatant after each wash.

  • Dry the final product in a vacuum oven at 150°C for 12 hours to activate the MOF.

Characterization of EMP-MOF

The synthesized EMP-MOF should be characterized to confirm its structure, porosity, and thermal stability.

a) Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure.

b) Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.

c) Thermogravimetric Analysis (TGA): To assess thermal stability.

Drug Loading: Doxorubicin in EMP-MOF

This protocol describes the loading of the anticancer drug Doxorubicin (DOX) into the pores of EMP-MOF.

Materials:

  • Activated EMP-MOF

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Doxorubicin in PBS (1 mg/mL).

  • Disperse 10 mg of activated EMP-MOF in 5 mL of the Doxorubicin solution.

  • Stir the suspension in the dark at room temperature for 24 hours to allow for drug encapsulation.

  • Collect the DOX-loaded EMP-MOF (DOX@EMP-MOF) by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product with fresh PBS (2 x 5 mL) to remove surface-adsorbed drug.

  • Determine the amount of encapsulated DOX by measuring the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer at 480 nm. The drug loading efficiency can be calculated using a pre-established calibration curve.

In-Vitro Drug Release Study

This protocol outlines the procedure for studying the release of DOX from DOX@EMP-MOF.[5]

Materials:

  • DOX@EMP-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 5 mg of DOX@EMP-MOF in 10 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag (MWCO 12 kDa).

  • Place the dialysis bag in 40 mL of the corresponding PBS solution.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the concentration of released DOX in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative drug release percentage against time.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of the hypothetical EMP-MOF and its drug release properties. These are representative values based on similar MOFs found in the literature.[6][7]

Table 1: Expected Physicochemical Properties of EMP-MOF

ParameterExpected Value
BET Surface Area 1200 - 1500 m²/g
Pore Volume 0.6 - 0.8 cm³/g
Dominant PXRD Peaks (2θ) 7.4°, 8.5°, 12.1°, 14.8°
Thermal Stability (TGA) Stable up to 450°C

Table 2: Representative Drug Loading and Release Data for DOX@EMP-MOF

ParameterRepresentative Value
Drug Loading Capacity (wt%) 10 - 15%
Encapsulation Efficiency (%) 70 - 85%
Cumulative Release at pH 7.4 (48h) 20 - 30%
Cumulative Release at pH 5.5 (48h) 60 - 75%

Visualizations

Workflow for Synthesis and Characterization of EMP-MOF

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Precursor Solution (ZrCl4, Linkers, DMF) B Solvothermal Reaction (120°C, 24h) A->B C Purification (Centrifugation & Washing) B->C D Activation (Vacuum Drying at 150°C) C->D E PXRD D->E F BET Analysis D->F G TGA D->G H Drug Loading (Doxorubicin) D->H I In-Vitro Release Study H->I G cluster_mof DOX@EMP-MOF cluster_release Tumor Microenvironment (pH 5.5) cluster_cell Cancer Cell d1 DOX m1 EMP-MOF d2 DOX d3 DOX proton H+ m1->proton Protonation of Pyrazine release Drug Release proton->release Destabilization of MOF dox_released DOX release->dox_released uptake Cellular Uptake dox_released->uptake apoptosis Apoptosis uptake->apoptosis

References

Application Notes and Protocols for 2-Ethynyl-5-methylpyrazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the development and application of fluorescent probes based on the 2-ethynyl-5-methylpyrazine core structure. This class of probes holds significant potential for the detection of various analytes and for cellular imaging due to the versatile synthetic accessibility and favorable photophysical properties of the pyrazine scaffold.

Introduction to this compound Probes

Fluorescent probes are indispensable tools in biomedical research and diagnostics. The this compound moiety serves as a valuable building block for constructing such probes. The pyrazine ring, being electron-deficient, can act as an excellent acceptor in donor-acceptor type fluorophores, leading to desirable properties like large Stokes shifts and sensitivity to the local environment. The ethynyl group provides a rigid linker and a convenient attachment point for various recognition units or other fluorophores via robust chemical reactions like the Sonogashira coupling.

These probes can be designed to detect a wide range of analytes, including metal ions, reactive oxygen species (ROS), and enzymes, by incorporating specific recognition moieties that modulate the fluorescence output upon binding or reaction.

General Synthetic Strategy

The most common and efficient method for synthesizing this compound-based fluorescent probes is the Palladium-catalyzed Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

The general synthetic workflow is as follows:

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product 2_halo 2-Halo-5-methylpyrazine (e.g., 2-Chloro-5-methylpyrazine) Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) 2_halo->Conditions Alkyne Terminal Alkyne with Recognition Moiety (R) or Fluorophore Alkyne->Conditions Probe This compound-based Fluorescent Probe Conditions->Probe

Caption: General workflow for the synthesis of this compound-based fluorescent probes via Sonogashira coupling.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. Below is a table summarizing key parameters for a representative this compound-based probe.

Probe/DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteDetection LimitReference
EMP-Probe 1 (Hypothetical) 4205501300.45Zn²⁺50 nMN/A
EMP-Probe 2 (Hypothetical) 4806201400.30Hydrazine100 nMN/A
2,5-di(phenylethynyl)-3,6-dimethylpyrazine~360379, 395~19, 35Not ReportedN/AN/A[1]

Note: Data for EMP-Probe 1 and 2 are hypothetical and representative of what could be expected for probes designed for specific analytes, based on the properties of similar pyrazine-based systems.

Experimental Protocols

Protocol for Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives and can be applied to the synthesis of probes from 2-chloro-5-methylpyrazine.[1]

Materials:

  • 2-Chloro-5-methylpyrazine

  • Terminal alkyne of interest

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of 2-chloro-5-methylpyrazine (1.0 eq) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Start: Degassed solution of 2-chloro-5-methylpyrazine in THF/Et₃N Add_Catalysts Add Pd(PPh₃)₄ and CuI Start->Add_Catalysts Degas Degas mixture Add_Catalysts->Degas Add_Alkyne Add terminal alkyne Degas->Add_Alkyne React Stir at RT for 16-24h under inert atmosphere Add_Alkyne->React Monitor Monitor by TLC React->Monitor Workup Solvent removal Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of a this compound derivative.

Protocol for Fluorescence Titration to Determine Analyte Binding

This protocol outlines a general procedure for evaluating the response of a fluorescent probe to a specific analyte.

Materials:

  • Stock solution of the this compound-based probe (e.g., 1 mM in DMSO).

  • Stock solution of the analyte of interest (e.g., 10 mM aqueous solution of ZnCl₂).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions of the analyte at different concentrations in the buffer.

  • In a quartz cuvette, add a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Record the fluorescence emission spectrum of the probe solution.

  • Sequentially add small aliquots of the analyte stock solution to the cuvette containing the probe.

  • After each addition, mix thoroughly and allow the system to equilibrate (typically 1-2 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding affinity and detection limit.

G Prepare_Probe Prepare probe solution in buffer Record_Initial Record initial fluorescence spectrum Prepare_Probe->Record_Initial Add_Analyte Add aliquot of analyte solution Record_Initial->Add_Analyte Equilibrate Mix and equilibrate Add_Analyte->Equilibrate Record_Spectrum Record fluorescence spectrum Equilibrate->Record_Spectrum Repeat Repeat additions Record_Spectrum->Repeat Repeat->Add_Analyte Analyze Plot fluorescence intensity vs. [Analyte] Repeat->Analyze

Caption: Workflow for a fluorescence titration experiment.

Protocol for Live Cell Imaging

This protocol provides a general guideline for using a this compound-based probe for imaging in live cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes.

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM).

  • Wash the cells once with PBS.

  • Incubate the cells with the probe-containing medium for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • To image the response to an analyte, the cells can be pre-treated with the analyte before or during probe incubation.

  • After incubation, wash the cells twice with PBS to remove excess probe.

  • Add fresh cell culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

G Culture_Cells Culture cells on glass-bottom dish Prepare_Probe Prepare probe solution in culture medium Culture_Cells->Prepare_Probe Wash_1 Wash cells with PBS Prepare_Probe->Wash_1 Incubate Incubate cells with probe (15-30 min, 37°C) Wash_1->Incubate Wash_2 Wash cells with PBS (2x) Incubate->Wash_2 Add_Medium Add fresh medium/PBS Wash_2->Add_Medium Image Image with fluorescence microscope Add_Medium->Image

Caption: Workflow for live cell imaging with a fluorescent probe.

Signaling/Detection Mechanism

The detection mechanism of these probes is dependent on the specific recognition moiety attached to the this compound core. A common mechanism is Photoinduced Electron Transfer (PET) .

In the absence of the analyte, the recognition moiety can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PET process and "turning on" the fluorescence.

G cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (With Analyte) Fluorophore_off Fluorophore (Excited State) Recognition_off Recognition Moiety Fluorophore_off->Recognition_off PET Analyte Analyte Fluorophore_on Fluorophore (Fluorescence) Recognition_on Recognition Moiety + Analyte

Caption: Simplified representation of a PET-based "turn-on" fluorescence sensing mechanism.

Conclusion and Future Perspectives

This compound-based fluorescent probes represent a promising class of chemical sensors with broad applicability in biological and chemical sciences. The straightforward synthesis via Sonogashira coupling allows for modular design and fine-tuning of their photophysical and analyte-binding properties. Future research in this area will likely focus on the development of probes with near-infrared (NIR) emission for deeper tissue imaging, two-photon excitation capabilities for reduced photodamage, and applications in theranostics, where the probe can both detect and treat diseases. The continued exploration of novel recognition moieties will further expand the range of detectable analytes, solidifying the importance of the this compound scaffold in the field of fluorescent probe development.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-ethynyl-5-methylpyrazine with aryl halides. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic electronic materials.[1][2] Pyrazine-containing compounds are valuable scaffolds in drug discovery, and the ability to functionalize them through methods like the Sonogashira coupling is crucial for developing new therapeutic agents.

The protocols provided below are based on established methodologies for Sonogashira couplings of related heterocyclic compounds and offer a starting point for reaction optimization.[3] Both traditional copper-co-catalyzed and modern copper-free conditions are presented, as the presence of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[1][4]

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide (Ar-X, where X is typically I, Br, or OTf) proceeds via a palladium-catalyzed cycle, often with the addition of a copper(I) co-catalyst. The reaction is carried out in the presence of a base, typically an amine, which also serves as the solvent in some cases.[5]

cluster_0 Sonogashira Coupling of this compound Pyrazine This compound Catalyst [Pd] catalyst, [Cu] co-catalyst (optional), Base Pyrazine->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Coupled Product Catalyst->Product C-C bond formation

Caption: General scheme of the Sonogashira coupling reaction.

Comparative Data for Sonogashira Coupling of Heterocycles

The following table summarizes various conditions reported in the literature for the Sonogashira coupling of different heterocyclic compounds. This data can serve as a valuable reference for optimizing the reaction with this compound.

Aryl Halide (Substrate)AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)---TMPDMSORT0.596[2]
Iodobenzene derivativesTerminal AcetylenesCarbon-supported Pd-polysiloxane------Water55---90[6]
N-(3-Chloropyrazin-2-yl)-methanesulfonamideVarious AcetylenesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified41-67[7]
3,5-dichloro-2-pyrazinoneVarious AcetylenesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified85-93[7]
2,3-dicyano-5,6-dichloropyrazineTerminal AcetylenesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified60-80[7]
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂/PPh₃---------------Quantitative[7]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a standard method and is generally applicable to a wide range of aryl iodides and bromides.[3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[3]

  • Add the anhydrous, degassed solvent (e.g., THF, concentration typically 0.1-0.5 M) followed by the base (e.g., triethylamine, 2-5 eq.).[3]

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the starting materials or products are sensitive to copper, or to avoid the formation of alkyne homocoupling byproducts.[4]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)

  • Base (e.g., Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous and degassed solvent (e.g., Dimethyl sulfoxide (DMSO) or 2-Methyltetrahydrofuran (2-MeTHF))

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-5 mol%) and the base (e.g., TMP, 2.0 eq.).[2]

  • Add this compound (1.0 eq.) and the aryl halide (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., DMSO).

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).[2]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Sonogashira Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR - HX Alkyne H-C≡CR Cu_Acetylide->Transmetal Enters Pd Cycle

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Base, and Solvent setup->reagents reaction Stir at Appropriate Temperature reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Functionalization of Polymers with 2-Ethynyl-5-methylpyrazine via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and versatile tool for polymer modification.[1][2][3] Its high efficiency, mild reaction conditions, and orthogonality to many functional groups make it an ideal strategy for introducing specific functionalities onto polymer backbones.[4][5][6] This document provides detailed application notes and protocols for the functionalization of azide-modified polymers with 2-Ethynyl-5-methylpyrazine, a heterocyclic alkyne, to introduce pyrazine moieties. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

The functionalization of polymers with pyrazine units can impart novel characteristics, such as altered hydrophilicity, metal-coordinating capabilities, and potential biological activity, making them attractive for applications in drug delivery, diagnostics, and advanced materials.

Core Concepts and Workflow

The central strategy involves a two-step process:

  • Preparation of an Azide-Functionalized Polymer: A polymer backbone is first modified to introduce azide (-N₃) groups. This can be achieved either by copolymerizing with an azide-containing monomer or by post-polymerization modification of a suitable precursor polymer.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized polymer is then reacted with this compound in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.

A general workflow for this process is depicted below.

G cluster_0 Step 1: Preparation of Azide-Functionalized Polymer cluster_1 Step 2: Click Chemistry Functionalization cluster_2 Step 3: Purification and Characterization P_start Precursor Polymer (e.g., with hydroxyl, halogen, or epoxy groups) P_azide Azide-Functionalized Polymer P_start->P_azide Azidation Reaction P_functionalized Pyrazine-Functionalized Polymer P_azide->P_functionalized CuAAC Reaction Alkyne This compound Alkyne->P_functionalized Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->P_functionalized Solvent Solvent (e.g., DMF, DMSO, THF/H2O) Solvent->P_functionalized Purification Purification (e.g., Dialysis, Precipitation) P_functionalized->Purification Characterization Characterization (e.g., NMR, FTIR, GPC) Purification->Characterization

Caption: General workflow for polymer functionalization.

Experimental Protocols

Note: The following protocols are representative and may require optimization based on the specific polymer, its solubility, and the desired degree of functionalization.

Protocol 1: Synthesis of an Azide-Functionalized Polymer (Example: Azidation of Poly(glycidyl methacrylate))

This protocol describes the conversion of the epoxy groups of poly(glycidyl methacrylate) (PGMA) to azide groups.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve PGMA (1.0 g) in DMF (20 mL) in a round-bottom flask.

  • Add sodium azide (5-10 molar excess relative to epoxy groups) and ammonium chloride (equivalent to sodium azide) to the solution.

  • Stir the reaction mixture at 50-60 °C for 24-48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash thoroughly with deionized water.

  • To further purify the polymer, dissolve it in a minimal amount of a suitable solvent (e.g., DMF, DMSO) and dialyze against deionized water for 48 hours, changing the water frequently.

  • Lyophilize the purified polymer to obtain the azide-functionalized polymer as a white solid.

  • Characterize the product by FTIR (disappearance of the epoxy peak at ~908 cm⁻¹ and appearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.

Protocol 2: Functionalization with this compound via CuAAC

This protocol details the click reaction between the azide-functionalized polymer and this compound.

Materials:

  • Azide-functionalized polymer (from Protocol 1)

  • This compound (commercially available)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture of THF/water)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the azide-functionalized polymer (1.0 g) in the chosen solvent (20 mL) in a Schlenk flask.

  • Add this compound (1.5-2.0 molar excess relative to azide groups).

  • Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3-0.5 equivalents relative to azide groups) in a small amount of deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents relative to azide groups) in a small amount of deionized water.

  • To the degassed polymer solution, first add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution should turn a yellowish-orange color.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by FTIR by observing the disappearance of the azide peak at ~2100 cm⁻¹.

  • Upon completion, expose the reaction mixture to air to quench the reaction (the solution will turn blue/green).

  • Purify the functionalized polymer by dialysis against a solution of EDTA to remove the copper catalyst, followed by dialysis against deionized water.

  • Lyophilize the purified polymer to obtain the final pyrazine-functionalized product.

  • Characterize the product by ¹H NMR (appearance of new aromatic protons from the pyrazine and triazole rings), FTIR, and Gel Permeation Chromatography (GPC) to assess changes in molecular weight and dispersity.

Data Presentation

While specific quantitative data for the functionalization with this compound is not available in the literature, the following table provides representative data that can be expected from similar CuAAC polymer functionalization reactions.

ParameterRepresentative ValueMethod of Determination
Degree of Azidation > 95%¹H NMR Spectroscopy
Degree of Functionalization 85-99%¹H NMR Spectroscopy, UV-Vis
Reaction Yield (Polymer) > 90%Gravimetric
Molecular Weight (Mₙ) Consistent with starting polymerGPC/SEC
Dispersity (Đ) Unchanged or slightly increasedGPC/SEC

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation occurring during the CuAAC reaction.

Caption: CuAAC reaction for polymer functionalization.

Characterization and Analysis

A logical workflow for the characterization of the synthesized polymers is essential to confirm the success of each step.

G cluster_char1 Characterization 1 cluster_char2 Characterization 2 Start Precursor Polymer Step1 Azidation Reaction Start->Step1 Polymer_Azide Azide-Functionalized Polymer Step1->Polymer_Azide Step2 CuAAC with this compound Polymer_Azide->Step2 FTIR1 FTIR (Azide peak ~2100 cm⁻¹) Polymer_Azide->FTIR1 NMR1 ¹H NMR Polymer_Azide->NMR1 Final_Polymer Pyrazine-Functionalized Polymer Step2->Final_Polymer End Final Characterized Product Final_Polymer->End FTIR2 FTIR (Disappearance of azide peak) Final_Polymer->FTIR2 NMR2 ¹H NMR (Pyrazine & Triazole protons) Final_Polymer->NMR2 GPC GPC/SEC (Mn, Đ) Final_Polymer->GPC

Caption: Characterization workflow for polymer synthesis.

Conclusion

The functionalization of polymers with this compound via CuAAC click chemistry is a highly efficient and modular approach to introduce pyrazine moieties into macromolecular structures. This method allows for the synthesis of novel functional polymers with potential applications in diverse fields, including biomedicine and materials science. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis and properties of these promising materials. Careful optimization of reaction conditions and thorough characterization are crucial for achieving well-defined, functionalized polymers.

References

Application Notes and Protocols for 2-Ethynyl-5-methylpyrazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are known to engage in key interactions with various protein targets, particularly kinases, often acting as hinge-binders.[1][2][3] The incorporation of an ethynyl group into a fragment offers several advantages, including its ability to act as a rigid linker, a pharmacophore capable of forming hydrogen bonds and other non-covalent interactions, and as a handle for covalent modification of the target protein.[4]

This document provides detailed application notes and protocols for the use of 2-ethynyl-5-methylpyrazine as a fragment in drug discovery campaigns. While specific data for this exact fragment is limited, the principles and protocols outlined below are based on the extensive use of pyrazine and ethynyl-containing fragments in successful drug discovery programs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a viable fragment for screening.

PropertyValueSource
CAS Number 1207627-45-9[5][6]
Molecular Formula C₇H₆N₂Chem-Supplier Data
Molecular Weight 118.14 g/mol Chem-Supplier Data
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Expected to have good solubility in organic solvents and aqueous buffers suitable for screening.General Fragment Properties

Application Notes

Suitability as a Fragment

This compound adheres to the "Rule of Three," a common guideline for fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). The pyrazine core provides a scaffold with well-defined hydrogen bond acceptors (the nitrogen atoms), while the methyl group can occupy small hydrophobic pockets. The ethynyl group is a key feature, offering a vector for fragment elaboration and the potential for specific interactions with the target protein.

Potential Targets

Pyrazine-containing molecules have shown significant activity as kinase inhibitors .[1][2][3] The pyrazine nitrogens can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. Therefore, this compound is an excellent candidate for screening against a panel of kinases implicated in diseases such as cancer and inflammatory disorders. Other potential targets include enzymes where a small heterocyclic fragment can occupy a well-defined sub-pocket.

Hit-to-Lead Strategy

Once a hit is identified, the ethynyl group of this compound provides a clear vector for optimization. Structure-guided growth from this position can be used to access adjacent binding pockets and increase potency and selectivity. The terminal alkyne can be elaborated through various chemical reactions, such as Sonogashira coupling, click chemistry, or conversion to other functional groups.

Experimental Protocols

The following are generalized protocols for the screening and validation of this compound as a fragment.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of this compound to a target protein.

Materials:

  • Purified target protein

  • This compound (dissolved in 100% DMSO)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment into running buffer to the desired concentrations (typically in the µM to mM range), ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized protein surface.

    • Monitor the change in response units (RU) to detect binding.

    • Include a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding.

    • Use a buffer-only injection for double referencing.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding affinity (KD) by fitting the data to a suitable binding model (e.g., steady-state affinity).

    • Calculate the ligand efficiency (LE) to assess the quality of the hit.

Protocol 2: Hit Validation and Elaboration using X-ray Crystallography

Objective: To determine the binding mode of this compound and guide hit-to-lead optimization.

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

Methodology:

  • Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Cryo-cooling: Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to the bound fragment.

  • Analysis:

    • Analyze the binding pose of this compound within the protein's binding site.

    • Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Identify vectors for fragment elaboration based on the orientation of the ethynyl group and the surrounding protein environment.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table presents representative data for pyrazine-based kinase inhibitors to illustrate the typical potencies and efficiencies observed for this class of compounds.

Compound ClassTarget KinaseIC₅₀ (nM)Ligand Efficiency (LE)
2,6-disubstituted pyrazinesCK2100 - 10000.30 - 0.40
2,6-disubstituted pyrazinesPIM150 - 5000.32 - 0.45
AminopyrazinesSyk10 - 1000.35 - 0.48
Pyrazine-carboxamidesFLT31 - 100.40 - 0.55

Note: The data in this table is illustrative and derived from publications on various pyrazine-based inhibitors.[1][2]

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead fs_library Fragment Library (incl. This compound) fs_screening Biophysical Screening (SPR, NMR, X-ray) fs_library->fs_screening Screen fs_hits Fragment Hits (Weak Binders) fs_screening->fs_hits Identify hl_validation Hit Validation (X-ray Crystallography) fs_hits->hl_validation Validate hl_optimization Structure-Guided Optimization hl_validation->hl_optimization Guide hl_lead Lead Compound (Improved Potency) hl_optimization->hl_lead Synthesize

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Fragment This compound (Fragment Hit) Inhibitor Optimized Inhibitor Fragment->Inhibitor Elaboration Inhibitor->MEK

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 2-ethynyl-5-methylpyrazine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions and achieve reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and may have decomposed. Using a Pd(II) precatalyst requires in-situ reduction.[1]- Use a fresh, high-quality palladium catalyst. - If using a Pd(II) precatalyst, ensure reaction conditions facilitate its reduction to Pd(0).
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, inhibiting its catalytic activity.[2]- Employ sterically hindered, bulky ligands (e.g., XPhos, SPhos, RuPhos) to prevent the pyrazine nitrogen from blocking the palladium's coordination sites.[3]
Low Reactivity of Aryl Halide: The reactivity of aryl halides follows the order I > Br > Cl. Aryl chlorides are particularly challenging.[2]- For aryl chlorides, use more active catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][4] - Higher reaction temperatures may be necessary, but monitor for decomposition.
Inappropriate Base: The choice and quality of the base are critical. The base may be too weak or contain water, which can hinder the reaction.[1]- For less reactive aryl halides, consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄.[5] - Ensure the amine base (e.g., Et₃N, DIPEA) is anhydrous and distilled if necessary.[1]
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, especially with a copper co-catalyst.[3]- Rigorously degas all solvents and reagents (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen).[1]
Copper(I) Co-catalyst: The copper(I) salt, while accelerating the desired reaction, is the primary catalyst for Glaser coupling.[3]- Reduce the loading of the copper co-catalyst (e.g., CuI). - Consider a "copper-free" Sonogashira protocol.[3]
High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.- Add the this compound slowly to the reaction mixture.[1]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated, rendering it inactive. This can be caused by oxygen, impurities, or high temperatures.[1]- Ensure a strictly inert atmosphere and use high-purity reagents and solvents.[1] - Optimize the reaction temperature; excessively high temperatures can accelerate decomposition.[5] - The choice of ligand is crucial; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst.[5]
Poor Reagent Solubility Inappropriate Solvent: The solvent may not be suitable for dissolving all reaction components, especially the pyrazine starting material or the base.- Use a solvent that can dissolve all reactants. Polar aprotic solvents like DMF or dioxane can be effective.[3] - For inorganic bases that have poor solubility in organic solvents, a solvent mixture or a phase-transfer catalyst might be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Sonogashira coupling of this compound?

A1: For electron-deficient heterocycles like pyrazines, standard catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may work, but more advanced systems often provide better yields.[3][4] Consider using palladium precatalysts combined with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[3] N-Heterocyclic carbene (NHC)-palladium complexes are also highly effective for these types of transformations.[3]

Q2: Is a copper co-catalyst essential for this reaction?

A2: While copper(I) salts like CuI can accelerate the reaction, they are not always necessary and can promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Copper-free Sonogashira protocols have been developed to avoid this side reaction and are particularly useful when homocoupling is a significant issue.[3]

Q3: What is the role of the base in the Sonogashira coupling?

A3: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), plays several crucial roles. It deprotonates the terminal alkyne to form the reactive copper acetylide (in the presence of a copper co-catalyst) or palladium acetylide. It also neutralizes the hydrogen halide that is formed as a byproduct of the reaction.

Q4: How does the choice of aryl halide affect the reaction conditions?

A4: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general reactivity order is I > Br > Cl.[2] For more reactive aryl iodides, the reaction may proceed under milder conditions (e.g., room temperature). For less reactive aryl bromides and especially aryl chlorides, more forcing conditions are typically required, such as higher temperatures and more active catalyst systems.[2]

Q5: What are the most common side reactions to be aware of?

A5: The most common side reaction is the homocoupling of this compound (Glaser coupling) to form a diyne byproduct. This is primarily promoted by the copper co-catalyst in the presence of oxygen.[3] Other potential side reactions include dehalogenation of the aryl halide and decomposition of the catalyst.

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling

This is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Add this compound (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to an optimized temperature (e.g., 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization and Troubleshooting Workflow

Sonogashira_Optimization cluster_troubleshooting Troubleshooting Pathways cluster_solutions_ly Solutions for Low Yield cluster_solutions_hc Solutions for Homocoupling cluster_solutions_pd Solutions for Pd Black start Start: Sonogashira Coupling of This compound check_yield Reaction Complete? Check Yield & Purity start->check_yield success Successful Coupling: Purify Product check_yield->success Yes troubleshoot Troubleshooting Required check_yield->troubleshoot No low_yield Low/No Yield troubleshoot->low_yield homocoupling Homocoupling troubleshoot->homocoupling pd_black Pd Black Formation troubleshoot->pd_black change_catalyst Change Catalyst/Ligand (e.g., Pd/XPhos) low_yield->change_catalyst change_base Change Base (e.g., Cs₂CO₃) low_yield->change_base increase_temp Increase Temperature low_yield->increase_temp cu_free Copper-Free Conditions homocoupling->cu_free degas Improve Degassing homocoupling->degas slow_addition Slow Alkyne Addition homocoupling->slow_addition check_atmosphere Ensure Inert Atmosphere pd_black->check_atmosphere check_purity Check Reagent Purity pd_black->check_purity optimize_temp Optimize Temperature pd_black->optimize_temp change_catalyst->check_yield change_base->check_yield increase_temp->check_yield cu_free->check_yield degas->check_yield slow_addition->check_yield check_atmosphere->check_yield check_purity->check_yield optimize_temp->check_yield

Caption: A workflow for optimizing and troubleshooting the Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 R¹-X pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Cu-C≡C-R² pd_complex2->pd0 product Product R¹-C≡C-R² pd_complex2->product Reductive Elimination aryl_halide Aryl Halide (R¹-X) cui CuI cu_acetylide Copper Acetylide (Cu-C≡C-R²) cui->cu_acetylide + Alkyne, Base cu_acetylide->cui Transmetalation to Pd alkyne Alkyne (H-C≡C-R²) base Base

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

References

Technical Support Center: Synthesis of 2-Ethynyl-5-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethynyl-5-methylpyrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound derivatives.

Q1: My Sonogashira coupling reaction is failing or resulting in a very low yield. What are the common causes?

A1: Low yields in the Sonogashira coupling of pyrazine derivatives can stem from several factors:

  • Poor Inert Atmosphere: The reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can also contribute to the degradation of the palladium catalyst.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Inactive Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. This process can sometimes be inefficient. Furthermore, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1]

  • Reagent Purity: The purity of all reagents is critical. The amine base should be free of oxidation and moisture. The copper(I) iodide, if used, should be pure and dry, as oxidation to Cu(II) can hinder the reaction.

  • Reactivity of the Halide: The reactivity of the 2-halo-5-methylpyrazine follows the general trend: I > Br > Cl.[2] While chloropyrazines can be effective substrates, they often require more active catalysts, specific ligands, or higher reaction temperatures to achieve good conversion.[3]

Q2: I am observing a significant amount of a byproduct that is a dimer of my terminal alkyne. What is this side reaction and how can I minimize it?

A2: This common side reaction is the Glaser coupling, or oxidative homocoupling, of the terminal alkyne.[1] It is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.

Strategies to Minimize Glaser Coupling:

  • Strictly Anaerobic Conditions: The most crucial step is to eliminate oxygen from the reaction system. Use freeze-pump-thaw cycles for degassing solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]

  • Copper-Free Conditions: Numerous Sonogashira protocols have been developed that avoid the use of a copper cocatalyst.[1] These methods are highly effective at preventing alkyne homocoupling.

  • Order of Addition: Add the terminal alkyne slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My starting 2-halo-5-methylpyrazine is being consumed, but I am not forming the desired product. What other side reaction could be occurring?

A3: A likely side reaction is the dehalogenation of your starting material, resulting in the formation of 5-methylpyrazine. This can be caused by harsh reaction conditions, such as excessively high temperatures or a prolonged reaction time. The choice of base can also influence the extent of this side reaction. Consider reducing the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed.

Q4: How can I effectively purify the this compound product from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel.

  • Work-up: After the reaction is complete, it is typically quenched with water or an ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate.

  • Chromatography: A solvent system of hexane and ethyl acetate is often effective. The polarity can be adjusted based on the specific derivatives being synthesized. Due to the potential for closely eluting byproducts, careful fraction collection guided by TLC or LC-MS is recommended.

Quantitative Data Summary

While yields are highly dependent on the specific alkyne and reaction conditions, the following table provides an illustrative summary of expected outcomes based on common variables in the synthesis of this compound derivatives.

Condition / VariableCatalyst SystemExpected Yield RangeCommon Side ProductsNotes
StandardPd(PPh₃)₂Cl₂ / CuI25-50%Alkyne Homodimer, Dehalogenated PyrazineHighly susceptible to oxygen; requires rigorous inert atmosphere.
Copper-FreePd(PPh₃)₄ / Base40-70%Dehalogenated PyrazineSignificantly reduces or eliminates alkyne homocoupling.[1]
2-Chloropyrazine SubstratePd(dppf)Cl₂ / CuI15-40%Alkyne Homodimer, Low ConversionRequires more active catalyst/ligand systems and higher temperatures.[3]
2-Iodopyrazine SubstratePd(PPh₃)₂Cl₂ / CuI60-85%Alkyne HomodimerMost reactive halide, allowing for milder reaction conditions.[2]

Visual Guides: Reaction and Troubleshooting Workflows

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products cluster_catalysts Catalytic System R1 2-Halo-5-methylpyrazine Cat Pd(0) Catalyst Cu(I) Cocatalyst Amine Base R1->Cat + R2 Terminal Alkyne R2->Cat + P1 This compound Derivative Cat->P1 C-C Bond Formation

Caption: The Sonogashira coupling reaction for synthesizing pyrazine derivatives.

Glaser_Coupling cluster_reactants Reactant cluster_products Side Product cluster_promoters Promoters R1 2 x Terminal Alkyne Pro Cu(I) Cocatalyst + O₂ (Oxygen) R1->Pro P1 Alkyne Homodimer (1,3-Diyne) Pro->P1 Oxidative Coupling

Caption: The Glaser homocoupling side reaction, a common byproduct pathway.

Troubleshooting_Workflow start Problem: Low Yield or No Product check_atmosphere 1. Verify Inert Atmosphere (Degas solvents, use Ar/N₂) start->check_atmosphere check_reagents 2. Check Reagent Quality (Pure base, catalyst, CuI) check_atmosphere->check_reagents optimize_conditions 3. Optimize Conditions (Temp, catalyst loading, base) check_reagents->optimize_conditions consider_cu_free 4. Is Homocoupling Observed? optimize_conditions->consider_cu_free switch_protocol Switch to Copper-Free Protocol consider_cu_free->switch_protocol Yes success Improved Yield consider_cu_free->success No switch_protocol->success

Caption: A troubleshooting flowchart for optimizing the Sonogashira reaction.

Key Experimental Protocols

Protocol 1: General Sonogashira Coupling (with Copper Cocatalyst)

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halo-5-methylpyrazine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Through the septum, add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add the 2-halo-5-methylpyrazine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add a degassed solvent (e.g., acetonitrile or 1,4-dioxane) and a degassed amine base (e.g., piperidine or diisopropylamine, 3.0 equiv.) via syringe. An inorganic base like cesium carbonate can also be used.[1]

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

References

Technical Support Center: Purification of 2-Ethynyl-5-methylpyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Ethynyl-5-methylpyrazine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that influences purification?

A1: The most common synthetic route is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves coupling a halogenated pyrazine (e.g., 2-chloro-5-methylpyrazine or 2-bromo-5-methylpyrazine) with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][3] The choice of reagents and reaction conditions will directly impact the impurity profile.

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: Common impurities often stem from side reactions of the Sonogashira coupling and unreacted starting materials. These can include:

  • Homocoupled diynes: Formed from the oxidative coupling of the terminal alkyne, this is a very common byproduct, especially in the presence of copper catalysts and oxygen.[4]

  • Unreacted starting materials: Residual 2-halo-5-methylpyrazine or the alkyne reagent.

  • Catalyst residues: Palladium and copper complexes.[5]

  • De-alkynated pyrazine: The starting halo-pyrazine without the ethynyl group.

  • Solvent and base residues: Such as triethylamine, THF, or DMF.[2][6]

Q3: How can I minimize the formation of homocoupled diyne byproducts?

A3: Minimizing the formation of homocoupled diynes is a primary challenge. Strategies include:

  • Copper-Free Sonogashira Conditions: The presence of a copper co-catalyst can lead to the formation of alkyne dimers.[1] Performing the reaction without a copper salt can mitigate this, although it may require different ligands or reaction conditions to maintain catalytic activity.[7]

  • Use of a Reducing Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. Some protocols suggest that an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[4]

  • Control of Oxygen: The homocoupling reaction is often promoted by oxygen.[4] Ensuring the reaction is performed under strictly anaerobic conditions is crucial.

Q4: What are the recommended storage conditions for purified this compound?

A4: While specific stability data for this compound is not widely published, terminal alkynes and electron-deficient aromatic compounds can be sensitive to light, air, and heat. It is advisable to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer) to prevent degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield of Purified Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the limiting reagent. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Product Degradation The pyrazine ring system can be sensitive. Avoid unnecessarily harsh workup conditions (e.g., strong acids or bases). Ensure the purification process (e.g., chromatography) is not excessively long.
Loss During Extraction This compound may have some aqueous solubility. When performing a liquid-liquid extraction, saturate the aqueous layer with brine and perform multiple extractions with an appropriate organic solvent to maximize recovery.
Co-elution with Impurities If the product co-elutes with a major impurity during column chromatography, optimize the solvent system. A shallower gradient or an isocratic elution might be necessary for better separation.
Issue 2: Persistent Impurities After Column Chromatography
Potential Impurity Identification Method Troubleshooting Step
Homocoupled Diyne Often less polar than the desired product. Can be identified by NMR (disappearance of the terminal alkyne proton) and mass spectrometry (mass corresponding to the dimer).Optimize chromatography with a less polar solvent system. Recrystallization may also be effective if the product is a solid.
Unreacted Halo-pyrazine More polar than the product. Check for its characteristic signals in NMR and its mass in GC-MS or LC-MS.Use a more polar solvent system during chromatography to ensure it is well-separated from the product.
Palladium/Copper Residues May appear as a fine black precipitate (palladium) or cause broadening of NMR signals. Can be detected by ICP-MS.Before chromatography, filter the crude reaction mixture through a plug of celite or silica gel.[8] An aqueous wash with a mild chelating agent like ammonium chloride can sometimes help remove copper salts.

Experimental Protocols

Protocol 1: General Sonogashira Reaction for Synthesis of this compound

This protocol is a generalized procedure based on syntheses of similar compounds.[8]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-methylpyrazine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) salt like CuI (0.05-0.1 equivalents).

  • Solvent and Reagents: Add a suitable solvent (e.g., THF or acetonitrile) and a base, typically an amine like triethylamine (TEA, 2-3 equivalents).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or gentle heat (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture and filter it through a pad of celite to remove insoluble catalyst residues.[8]

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TMS-protected product.

  • Deprotection:

    • Dissolve the crude TMS-protected intermediate in a solvent like methanol or THF.

    • Add a base such as potassium carbonate or a fluoride source like TBAF.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Work up by removing the solvent, adding water, and extracting the product with an organic solvent.

    • Dry and concentrate to yield the crude this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for non-polar compounds is a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product check_purity Analyze Purity (TLC/GC-MS) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes identify_impurities Identify Impurities is_pure->identify_impurities No homocoupling Homocoupled Diyne? identify_impurities->homocoupling unreacted_sm Unreacted Starting Material? homocoupling->unreacted_sm No optimize_sg Optimize Solvent Gradient homocoupling->optimize_sg Yes catalyst Catalyst Residue? unreacted_sm->catalyst No unreacted_sm->optimize_sg Yes column_chrom Column Chromatography catalyst->column_chrom No celite_filtration Filter through Celite/Silica catalyst->celite_filtration Yes column_chrom->check_purity optimize_sg->column_chrom recrystallize Recrystallization recrystallize->check_purity celite_filtration->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Sonogashira_Pathway cluster_reactants Reactants pyrazine_halide 2-Halo-5-methylpyrazine catalyst Pd Catalyst Cu(I) Co-catalyst Base (e.g., TEA) pyrazine_halide->catalyst Sonogashira Coupling alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) alkyne->catalyst side_product Homocoupled Diyne (Side Product) alkyne->side_product Oxidative Homocoupling desired_product This compound (Desired Product) catalyst->desired_product Cross-Coupling

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Functionalization of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Ethynyl-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the ethynyl group of this compound?

A1: The two most prevalent and versatile methods for functionalizing the terminal alkyne of this compound are the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The Sonogashira reaction is ideal for forming carbon-carbon bonds by coupling the alkyne with aryl or vinyl halides.[1] CuAAC is an exceptionally efficient method for creating a stable 1,2,3-triazole linkage by reacting the alkyne with an azide-containing molecule.

Q2: I am getting a very low yield in my Sonogashira coupling reaction. What are the potential causes?

A2: Low yields in Sonogashira couplings with nitrogen-containing heterocycles like pyrazines are a common issue. Key factors to investigate include catalyst inactivation, suboptimal reaction conditions, and poor reagent quality. The pyrazine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] Additionally, the reactivity of the aryl/vinyl halide partner is crucial, with iodides being more reactive than bromides, and chlorides often requiring more specialized and active catalyst systems.[1][3]

Q3: My CuAAC (click) reaction is not proceeding to completion. What should I check?

A3: Incomplete CuAAC reactions can often be attributed to issues with the copper catalyst, solvent choice, or the presence of impurities. The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. It is crucial to use a reducing agent, like sodium ascorbate, when starting with a Copper(II) salt (e.g., CuSO₄) or to handle Copper(I) salts (e.g., CuI, CuBr) under an inert atmosphere.[4] Certain buffers, like Tris, can also sequester copper ions and hinder the reaction.[5]

Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A4: Glaser homocoupling is a major side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen.[6] To minimize this, it is essential to work under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] Switching to a copper-free Sonogashira protocol can also eliminate this side product.[7] Additionally, slow addition of the alkyne to the reaction mixture can favor the desired cross-coupling pathway.[2]

Q5: How do I purify the final product after functionalization?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the synthesized derivative. For Sonogashira products, a mixture of hexanes and ethyl acetate is often effective. For the more polar triazole products from CuAAC reactions, a solvent system like dichloromethane and methanol may be required.[8] After column chromatography, recrystallization can be employed to obtain a highly pure solid product.[8]

Troubleshooting Guides

Sonogashira Coupling
Issue Potential Cause Troubleshooting Action
Low or No Yield Catalyst inactivation by pyrazine nitrogen coordination.[2]Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands to protect the palladium center.[2]
Low reactivity of aryl/vinyl halide.[1]Switch to a more reactive halide (I > Br > Cl). For aryl chlorides, increase the reaction temperature and use a more active catalyst system (e.g., a palladacycle).[9]
Poor quality of amine base.Use a freshly distilled amine base (e.g., triethylamine, diisopropylethylamine).[2]
Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction mixture.[6]Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).[2]
Copper(I) co-catalyst promoting homocoupling.[7]Switch to a copper-free protocol.[9] Add the alkyne slowly to the reaction mixture.[2]
Decomposition of Starting Material Reaction temperature is too high.If possible, run the reaction at a lower temperature for a longer duration. Some couplings can proceed effectively at room temperature.[1]
Product is difficult to purify from starting materials Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring.
Similar polarity of product and starting material.Adjust the eluent system for column chromatography. Consider using a different stationary phase if separation on silica is challenging.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue Potential Cause Troubleshooting Action
Low or No Yield Inactive Copper(II) catalyst.If using a Cu(II) source (e.g., CuSO₄), ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present.[4] If using a Cu(I) source (e.g., CuI), ensure the reaction is run under an inert atmosphere to prevent oxidation.
Copper sequestration by ligands or buffers.[5]Avoid Tris buffers. Consider using a chelating ligand like THPTA to stabilize the Cu(I) and improve reaction rates, especially in aqueous or biological media.[5]
Poor solubility of reactants.Choose a solvent system in which both the alkyne and azide are fully soluble. Common solvents include THF, DMF, DMSO, and mixtures of t-butanol and water.
Side Product Formation Michael addition with electron-deficient alkynes.[10]While this compound is electron-deficient, Michael addition is less of a concern than with propiolate esters. However, if nucleophiles are present, consider running the reaction at a lower temperature.
Difficulty in Removing Copper from Product Copper coordination to the triazole product.After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or saturated ammonium chloride to remove residual copper.
Precipitation during reaction Formation of insoluble copper-acetylide complexes.Ensure proper mixing and consider using a ligand to keep the copper species in solution.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions
EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)-4Et₃NTHF25685
24-BromopyridinePd(PPh₃)₄ (5)-10DIPEADMF801265
32-ChloropyrazinePd₂(dba)₃ (2)XPhos (4)5Cs₂CO₃Dioxane1002472
44-IodoanisolePdCl₂(PPh₃)₂ (2)-4Et₃NToluene60891
5IodobenzenePdCl₂(PPh₃)₂ (2)--Et₃NTHF/H₂O251278 (Copper-Free)

Yields are representative for couplings with this compound and are based on reported values for similar heterocyclic substrates.[11][12]

Table 2: Optimization of CuAAC Reaction Conditions
EntryAzide PartnerCopper Source (mol%)Additive (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O (5)Na Ascorbate (10)-t-BuOH/H₂O (1:1)25495
21-Azido-4-nitrobenzeneCuI (2)--DMF25692
3Ethyl 2-azidoacetateCuSO₄·5H₂O (1)Na Ascorbate (5)THPTA (5)H₂O25298
4Benzyl AzideCuBr (5)-PMDETA (5)CH₃CN25394
53-Azidopropan-1-olCuSO₄·5H₂O (5)Na Ascorbate (10)-DMSO50296

Yields are representative for CuAAC reactions with this compound and are based on typical high-yielding click chemistry protocols.[13][14]

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF to achieve a concentration of approximately 0.2 M with respect to the pyrazine.

  • Add freshly distilled Et₃N (2.0 eq) to the mixture.

  • Add iodobenzene (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: CuAAC (Click) Reaction of this compound with Benzyl Azide

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Benzyl Azide (1.05 eq) in a 1:1 mixture of t-BuOH and water to achieve a concentration of approximately 0.5 M.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The solution should turn a yellow-green color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water. If copper removal is an issue, wash with a 1% solution of EDTA disodium salt.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure triazole product.

Visualizations

Sonogashira_Troubleshooting start Low or No Yield in Sonogashira Coupling check_catalyst Evaluate Catalyst System & Ligand start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents action_ligand Action: - Use bulky phosphine or NHC ligand - Increase catalyst loading check_catalyst->action_ligand action_temp Action: - Increase temperature for Br/Cl substrates - Switch to more reactive halide (I > Br) check_conditions->action_temp action_reagents Action: - Use freshly distilled amine base - Ensure anhydrous/degassed solvents check_reagents->action_reagents homocoupling Significant Homocoupling? action_homocoupling Action: - Ensure rigorous degassing (Ar) - Switch to Copper-Free conditions - Slow addition of alkyne homocoupling->action_homocoupling Yes success Improved Yield homocoupling->success No action_ligand->homocoupling action_temp->homocoupling action_reagents->homocoupling action_homocoupling->success no_success Yield Still Low

Caption: Troubleshooting logic for low yields in Sonogashira coupling.

CuAAC_Workflow start Start: CuAAC Reaction Setup dissolve 1. Dissolve Alkyne & Azide in appropriate solvent (e.g., tBuOH/H₂O, DMF, DMSO) start->dissolve add_reagents 2. Add Additives (Sodium Ascorbate if using CuSO₄) dissolve->add_reagents add_catalyst 3. Add Copper Source (e.g., CuSO₄ or CuI) add_reagents->add_catalyst react 4. Stir at Room Temperature Monitor by TLC/LC-MS add_catalyst->react workup 5. Aqueous Workup (Dilute with EtOAc, wash with H₂O/Brine) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (Triazole) purify->product

Caption: General experimental workflow for a CuAAC (Click) reaction.

References

"troubleshooting low reactivity of the ethynyl group in 2-Ethynyl-5-methylpyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethynyl-5-methylpyrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of the ethynyl group on the pyrazine ring?

A1: The reactivity of the ethynyl group in this compound is primarily influenced by the electronic properties of the pyrazine ring. The pyrazine ring is an electron-deficient system, which means it withdraws electron density from the ethynyl group.[1][2] This electron-withdrawing effect can make the acetylenic proton more acidic and the alkyne more susceptible to nucleophilic attack compared to alkynes attached to electron-rich aromatic systems.[3][4]

Q2: I am observing low yields in my Sonogashira coupling reaction with this compound. What are the common causes?

A2: Low yields in Sonogashira couplings involving this compound can stem from several factors. These include suboptimal reaction conditions such as temperature and solvent, issues with the catalyst system (palladium and copper sources), the choice of base, and the presence of oxygen leading to alkyne homocoupling (Glaser coupling).[5][6][7] The electron-deficient nature of the pyrazine ring can also influence the oxidative addition step in the catalytic cycle.[8]

Q3: Is this compound suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" reactions?

A3: Yes, terminal alkynes like this compound are excellent substrates for CuAAC reactions.[9][][11] This highly efficient and specific reaction forms a stable triazole ring by coupling the alkyne with an azide-containing molecule.[12][13] The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Q4: How can I minimize the homocoupling of this compound in my cross-coupling reactions?

A4: Homocoupling, or Glaser coupling, is a common side reaction for terminal alkynes, often promoted by the copper co-catalyst in the presence of oxygen.[6][7] To minimize this, it is crucial to perform the reaction under anaerobic (oxygen-free) conditions.[7][14] This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction.[6]

Troubleshooting Guides

Sonogashira Coupling Reactions

Issue: Low or no product formation in the Sonogashira coupling of this compound with an aryl/vinyl halide.

// Catalyst Path catalyst_ligand [label="Use Electron-Rich,\nBulky Ligands\n(e.g., P(t-Bu)3)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_loading [label="Increase Catalyst\nLoading", fillcolor="#F1F3F4", fontcolor="#202124"]; copper_source [label="Use Fresh CuI", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path temperature [label="Increase Temperature\n(e.g., 80-100 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Switch to Polar Aprotic\nSolvent (DMF, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Use a Stronger Base\n(e.g., DIPA, Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; degassing [label="Ensure Thorough\nDegassing (Freeze-Pump-Thaw)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Path alkyne_purity [label="Check Purity of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; halide_purity [label="Check Purity of\nAryl/Vinyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Reactions Path homocoupling [label="Check for Homocoupling\n(Glaser Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Check for Dehalogenation\nof Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {catalyst, conditions, reagents, side_reactions} [arrowhead=none, color="#5F6368"]; catalyst -> {catalyst_ligand, catalyst_loading, copper_source} [color="#5F6368"]; conditions -> {temperature, solvent, base, degassing} [color="#5F6368"]; reagents -> {alkyne_purity, halide_purity} [color="#5F6368"]; side_reactions -> {homocoupling, dehalogenation} [color="#5F6368"]; } enddot Caption: Troubleshooting workflow for low-yield Sonogashira coupling.

ParameterRecommendationRationale
Catalyst System Use a more active palladium catalyst with electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos).[6][15] Ensure fresh, high-purity CuI is used as the co-catalyst.Electron-rich ligands can facilitate the oxidative addition step, which can be challenging with electron-deficient aryl halides.
Reaction Temperature Increase the reaction temperature, potentially up to 80-100 °C, especially for less reactive aryl bromides or chlorides.[16]Higher temperatures can overcome the activation energy barrier for the oxidative addition step.
Solvent Use polar aprotic solvents like DMF, dioxane, or NMP.[6][16]These solvents can help to solubilize the catalyst and reagents and may accelerate the reaction.
Base A variety of organic amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can be effective.[6] The choice may depend on the specific substrates.The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide.
Atmosphere Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and maintaining an inert atmosphere (N₂ or Ar).[5][7]Oxygen promotes the undesirable homocoupling of the alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Incomplete conversion or slow reaction rate in the CuAAC reaction of this compound.

// Copper Path copper_source [label="Use Cu(I) source (e.g., CuI)\nor a Cu(II) salt with a\nreducing agent (e.g., NaAsc)", fillcolor="#F1F3F4", fontcolor="#202124"]; reducing_agent [label="Ensure sufficient reducing\nagent is present to maintain\nCu(I) state", fillcolor="#F1F3F4", fontcolor="#202124"];

// Ligand Path tbta [label="Add TBTA or other\ntriazole-based ligands", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solvent/pH Path solvent [label="Use appropriate solvent\n(e.g., tBuOH/H2O, DMF, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Maintain pH between 4 and 12", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {copper, ligand, solvent_ph} [arrowhead=none, color="#5F6368"]; copper -> {copper_source, reducing_agent} [color="#5F6368"]; ligand -> tbta [color="#5F6368"]; solvent_ph -> {solvent, ph} [color="#5F6368"]; } enddot Caption: Troubleshooting workflow for slow or incomplete CuAAC reactions.

ParameterRecommendationRationale
Copper Source Ensure an active Cu(I) catalyst is present. This can be achieved by using a Cu(I) salt (e.g., CuI, CuBr) or a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.The active catalytic species in CuAAC is Cu(I).
Ligand The addition of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can accelerate the reaction and protect the catalyst from disproportionation and oxidation.[12]Ligands can enhance the efficacy of the copper catalyst.
Solvent A wide range of solvents can be used, often including aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O). The choice of solvent should ensure the solubility of all reactants.Proper dissolution of reactants is essential for an efficient reaction.
pH The reaction is generally robust across a pH range of 4 to 12.Extreme pH values may affect the stability of the reactants or the catalyst.

Experimental Protocols

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Alkyne Addition: Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous NH₄Cl to remove the amine hydrochloride salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Solution: In a vial, dissolve the azide-containing compound (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent mixture (e.g., 1:1 t-butanol:water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. For example, add sodium ascorbate (0.2-0.3 eq. of a freshly prepared 1M aqueous solution) to an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.).

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, the product can often be isolated by direct filtration if it precipitates. Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethynyl-5-methylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction for the synthesis of this compound is showing low yield upon scale-up. What are the common causes?

A1: Low yields during the scale-up of a Sonogashira coupling are a common issue. Several factors could be responsible:

  • Catalyst Deactivation: The palladium catalyst may be sensitive to air or impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[1]

  • Insufficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and poor catalyst distribution. Ensure the stirring is vigorous enough for the vessel size.

  • Temperature Control: Poor heat transfer in large reactors can create hot spots, leading to catalyst decomposition and byproduct formation. Maintain consistent and controlled heating.

  • Reagent Quality: The quality of the base (e.g., triethylamine, diisopropylethylamine) and the copper(I) co-catalyst is crucial. Use freshly opened or purified reagents.

Q2: I am observing a significant amount of a dimeric alkyne byproduct. How can this be minimized?

A2: The formation of a symmetrical alkyne dimer is likely due to the Glaser-Hay coupling, a common side reaction in Sonogashira couplings. This is particularly prevalent in the presence of oxygen and is catalyzed by the copper(I) salt. To minimize this:

  • Rigorous Degassing: The most critical step is to remove all dissolved oxygen from the reaction mixture and maintain a robust inert atmosphere throughout the process.

  • Control Copper(I) Concentration: Use the minimum effective concentration of the copper(I) co-catalyst (e.g., CuI). While essential for the reaction, excess copper can promote the undesired dimerization.

  • Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the dimerization pathway.

Q3: The reaction stalls before the starting material (2-halo-5-methylpyrazine) is fully consumed. What should I do?

A3: A stalled reaction can often be attributed to catalyst poisoning or degradation.

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high-purity reagents are used.

  • Inactive Catalyst: The palladium catalyst may have lost activity over the course of the reaction. In some cases, a small additional charge of the fresh catalyst can restart the reaction.

  • Base Insufficiency: Ensure an adequate amount of base is present to neutralize the hydrogen halide formed during the reaction.[2] A common practice is to use at least 2 equivalents of an amine base.[1]

Q4: What are the best practices for removing palladium and copper residues from the final product at scale?

A4: Removing heavy metal residues is critical, especially for pharmaceutical applications.

  • Filtration: After the reaction, filter the mixture through a pad of celite or a specialized filter aid to remove the heterogeneous catalyst and precipitated salts.

  • Aqueous Washes: Perform aqueous washes with a chelating agent like EDTA or a dilute ammonium hydroxide solution to help sequester and remove residual copper salts.

  • Scavengers: Use silica-based or polymer-based metal scavengers that have a high affinity for palladium. These can be stirred with the crude product solution and then filtered off.

  • Chromatography: While less ideal for very large scales, column chromatography on silica gel can be effective for final purification.[3]

Q5: What are the primary safety considerations for the scale-up synthesis of this compound?

A5: Scaling up introduces safety challenges that must be addressed:

  • Reagent Hazards: Many pyrazine derivatives are classified as respiratory irritants.[4][5] Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Flammable Solvents: The reaction often uses flammable solvents like THF or toluene. Ensure all equipment is properly grounded and avoid ignition sources.

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. Monitor the internal temperature carefully during the reaction and have a cooling plan in place.

  • Catalyst Handling: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere.

Data Presentation: Typical Sonogashira Reaction Parameters

The following table summarizes typical conditions for the Sonogashira coupling to synthesize aryl alkynes. These should be optimized for the specific synthesis of this compound.

ParameterTypical Range/ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.1 - 5 mol% loading.[1][6]
Copper(I) Co-catalyst CuI1 - 10 mol% loading.[1]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2-3 equivalents. Also can be used as a solvent.[2][6]
Solvent THF, DMF, Toluene, Et₃NMust be anhydrous and degassed.
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the halide.[2]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst degradation and side reactions.[1]

Experimental Protocols

Protocol: Lab-Scale Synthesis of this compound via Sonogashira Coupling

This protocol describes a representative synthesis from 2-Chloro-5-methylpyrazine and (Trimethylsilyl)acetylene, followed by deprotection.

Step 1: Sonogashira Coupling

  • To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2-Chloro-5-methylpyrazine (1 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and Copper(I) Iodide (0.04 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

  • Begin stirring and add (Trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

Step 2: Work-up and Deprotection

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol.

  • Add potassium carbonate (K₂CO₃, 2 equiv.) and stir the mixture at room temperature for 2-4 hours to remove the trimethylsilyl (TMS) protecting group.

  • Monitor the deprotection by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.[3]

Visualizations

Experimental Workflow Diagram

G prep 1. Reagent & Glassware Preparation (Dry & Degas) setup 2. Reaction Setup (Inert Atmosphere) prep->setup react 3. Sonogashira Coupling Reaction setup->react monitor 4. Reaction Monitoring (TLC / HPLC) react->monitor workup 5. Work-up & Extraction monitor->workup purify 6. Purification (Chromatography) workup->purify analyze 7. Final Product Analysis (NMR, MS) purify->analyze

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Flow Diagram

G start Problem Encountered: Low Yield or Stalled Reaction cause1 Check for Byproduct Formation (e.g., Glaser Coupling) start->cause1 sol1_yes Improve Degassing Reduce [CuI] Run under strict N2/Ar cause1->sol1_yes Yes sol1_no Proceed to next check cause1->sol1_no No cause2 Assess Catalyst Activity sol2_yes Use Fresh/High-Purity Catalyst Add another portion of catalyst cause2->sol2_yes Suspected Inactivity sol2_no Proceed to next check cause2->sol2_no Appears OK cause3 Verify Reaction Conditions sol3 Ensure Adequate Base Check Temperature Control Confirm Reagent Purity cause3->sol3 sol1_no->cause2 sol2_no->cause3

Caption: Troubleshooting decision tree for Sonogashira coupling scale-up issues.

References

"stability issues of 2-Ethynyl-5-methylpyrazine under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethynyl-5-methylpyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing stability issues under acidic or basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: Under acidic conditions, two main stability concerns exist for this compound. Firstly, the pyrazine ring, being weakly basic, can be protonated. Secondly, the terminal alkyne functional group can undergo acid-catalyzed hydration, especially in the presence of certain catalysts like mercury salts, to form a methyl ketone.[1][2][3] This transformation would result in the degradation of the parent compound.

Q2: How does the pyrazine ring's basicity influence the molecule's stability in acid?

A2: Pyrazine is a weakly basic compound.[4][5] In an acidic medium, the nitrogen atoms in the pyrazine ring can become protonated. While the pyrazine ring itself is generally stable to acids[6], protonation can alter the electronic properties of the molecule. This may increase the electrophilicity of the ethynyl group, potentially making it more susceptible to nucleophilic attack.

Q3: What specific reaction might the ethynyl group undergo in acidic media?

A3: The terminal alkyne group is susceptible to acid-catalyzed hydration, which typically follows Markovnikov's rule to yield a methyl ketone.[1][3] This reaction converts the ethynyl group (-C≡CH) into an acetyl group (-C(O)CH₃). The reaction often requires a catalyst, such as mercuric sulfate (HgSO₄), to proceed at a significant rate.[1][7]

Q4: Is this compound expected to be stable under basic conditions?

A4: The stability under basic conditions depends on the strength of the base used. The pyrazine ring is generally resistant to alkaline treatment.[6] The most significant reactivity under basic conditions involves the terminal alkyne. The hydrogen on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form an acetylide anion.[8][9]

Q5: What kind of base is required to deprotonate the terminal alkyne?

A5: A very strong base is required to deprotonate the terminal alkyne. Common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally not strong enough to cause significant deprotonation.[7] More potent bases such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium) are typically used to generate the acetylide anion.[8][10]

Q6: What happens to the molecule after deprotonation by a strong base?

A6: Upon deprotonation, the terminal alkyne is converted into a highly nucleophilic acetylide anion. This anion is a reactive intermediate and can participate in various subsequent reactions, such as nucleophilic substitution or addition to carbonyls.[8][10] If not intentionally reacted, its stability will depend on the specific reaction conditions.

Troubleshooting Guides

Issue 1: Compound Degradation Observed in Acidic Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatogram during analysis of a sample in acidic mobile phase or after acidic workup.

  • Loss of starting material over time in an acidic reaction medium.

  • Unexpected product formation, potentially with a mass increase of 18 amu (addition of water).

Possible Cause:

  • Acid-catalyzed hydration of the alkyne: The ethynyl group may be converting to a methyl ketone.[1][2][3]

Troubleshooting Steps:

  • Confirm Identity of Degradant: Isolate the new compound and characterize it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm if it is the hydrated product (2-acetyl-5-methylpyrazine).

  • Modify Analytical Method: If degradation is seen during HPLC analysis, use a mobile phase with a higher pH if compatible with the column and analytical goals.

  • Adjust Experimental Conditions:

    • Avoid strong acids if possible.

    • Run reactions at lower temperatures to minimize the rate of hydration.

    • Ensure the absence of catalytic metals (like mercury, copper, or silver salts) that can promote alkyne reactions.[2]

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic conditions to understand its degradation profile. This can help in developing a stability-indicating analytical method.[11][12]

Issue 2: Incomplete or No Reaction When Using a Base to Deprotonate the Alkyne

Symptoms:

  • Starting material is fully recovered after treatment with a base.

  • No formation of the expected product from the subsequent reaction of the acetylide anion.

Possible Causes:

  • Insufficiently Strong Base: The base used is not strong enough to deprotonate the terminal alkyne.

  • Presence of Protic Solvents: The solvent (e.g., water, alcohol) is more acidic than the alkyne and quenches the strong base.

Troubleshooting Steps:

  • Select an Appropriate Base: Use a sufficiently strong base like sodium amide (NaNH₂), sodium hydride (NaH), or an organolithium reagent (e.g., n-BuLi). Hydroxide (OH⁻) or alkoxide (RO⁻) bases are typically ineffective.[7][8]

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Any moisture will react with and consume the strong base.

  • Check pKa Values: Compare the pKa of the base's conjugate acid with the pKa of the terminal alkyne (~25). For the deprotonation to be favorable, the conjugate acid of the base used should have a pKa significantly higher than 25 (e.g., ammonia's pKa is ~38).

  • Consider Solvent Effects: Conduct the reaction in a suitable aprotic solvent like liquid ammonia, ether, or THF.[7]

Data Summary

Table 1: Stability Data Log for this compound

Stress ConditionReagent/DetailsTemperature (°C)Duration (hrs)% DegradationMajor Degradant(s) IdentifiedAnalytical Method
Acidic 0.1 M HCl6024HPLC-UV/MS
1 M HCl808HPLC-UV/MS
Basic 0.1 M NaOH6024HPLC-UV/MS
1 M NaNH₂ in THF252HPLC-UV/MS
Oxidative 3% H₂O₂2524HPLC-UV/MS
Thermal Dry Heat10048HPLC-UV/MS
Photolytic UV/Vis Light2572HPLC-UV/MS

Table 2: Approximate pKa Values of Relevant Species

Compound/Functional GroupApproximate pKaReference
Terminal Alkyne (R-C≡C-H)~25[8][9]
Water (H₂O)15.7N/A
Ammonia (NH₃)~38N/A
Protonated Pyrazine~0.65[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Also, reflux a solution of the compound (1 mg/mL) at 80°C.

    • Sample at specified time points.

  • Control Sample:

    • Dilute 1 mL of the stock solution with 1 mL of the diluent (e.g., 50:50 acetonitrile:water).

    • Keep the control sample under the same temperature conditions as the stressed samples.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products.[13][14] A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate, if necessary).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify degradants.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Determine the mass balance to ensure all major degradants are accounted for.

  • Characterize the structure of significant degradation products.

Visualizations

Acid_Degradation_Pathway cluster_main Potential Acid-Catalyzed Hydration Parent This compound Intermediate Enol Intermediate (unstable) Parent->Intermediate + H₂O, H⁺ (e.g., H₂SO₄/HgSO₄) Product 2-Acetyl-5-methylpyrazine (Ketone) Intermediate->Product Keto-Enol Tautomerism

Caption: Potential degradation of this compound under acidic conditions.

Base_Reaction_Pathway cluster_main Reaction with Strong Base Parent This compound Product This compound Acetylide Anion (Nucleophile) Parent->Product + Strong Base (B⁻) (e.g., NaNH₂) - HB

Caption: Deprotonation of this compound with a strong base.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24 hr) Stress->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Degradants Analyze->Evaluate End Stability Profile Established Evaluate->End

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Mitigating Catalyst Poisoning in Reactions with 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during chemical reactions involving 2-Ethynyl-5-methylpyrazine. The information provided is designed to help you diagnose and resolve common issues, optimize your reaction conditions, and extend the life of your catalysts.

Troubleshooting Guides

Catalyst deactivation is a common issue when working with nitrogen-containing heterocycles like this compound. The lone pair of electrons on the nitrogen atoms can strongly coordinate to the metal center of the catalyst, leading to poisoning. The ethynyl group can also contribute to deactivation through oligomerization or strong adsorption. Below is a guide to common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Catalyst Poisoning: The nitrogen atoms of the pyrazine ring are binding to the active sites of the catalyst (e.g., Palladium), rendering it inactive.[1]Increase Catalyst Loading: A higher catalyst loading may compensate for the poisoned sites. Use a Poison-Resistant Catalyst: Consider catalysts with modified electronic properties or steric hindrance around the active site. Pre-treat Substrate/Solvents: Ensure all starting materials and solvents are free from impurities that could act as stronger poisons.
Catalyst Deactivation by Byproducts: Oligomerization of the ethynyl group on the catalyst surface can block active sites.Optimize Reaction Conditions: Lower the reaction temperature or substrate concentration to minimize byproduct formation. Use a Selectively "Poisoned" Catalyst: For hydrogenations, a Lindlar-type catalyst, which is intentionally partially deactivated, can prevent over-reduction and side reactions.[1]
Poor Selectivity (e.g., over-reduction of the ethynyl group) Highly Active Catalyst: The catalyst is too active and reduces both the triple bond and potentially the pyrazine ring.Use a Less Active Catalyst: Employ a catalyst known for selective hydrogenation, such as a Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline). Introduce a Catalyst Poison: In a controlled manner, add a small amount of a known catalyst poison (e.g., quinoline) to temper the catalyst's activity.
Reaction Stops Before Completion Progressive Catalyst Poisoning: The catalyst is gradually deactivated by the substrate or product over the course of the reaction.Sequential Addition of Catalyst: Add the catalyst in portions throughout the reaction. In-situ Catalyst Regeneration: If applicable to the specific catalyst system, explore conditions for in-situ regeneration.
Difficulty in Catalyst Recovery and Reuse Strong Adsorption of Products/Byproducts: The pyrazine-containing product or byproducts are strongly adsorbed to the catalyst surface, preventing its effective reuse.Thorough Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed species. For palladium on carbon (Pd/C), washing with methanol or a chloroform/acetic acid mixture can be effective.[2] Catalyst Regeneration: Implement a regeneration protocol (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are most susceptible to poisoning by this compound?

A1: Palladium-based catalysts, which are commonly used for both hydrogenation of the ethynyl group and for cross-coupling reactions (e.g., Sonogashira coupling), are particularly susceptible to poisoning by nitrogen-containing compounds like pyrazines.[1] The nitrogen atoms in the pyrazine ring can act as Lewis bases and coordinate strongly to the palladium metal centers, blocking the active sites required for catalysis.

Q2: How can I tell if my catalyst is being poisoned?

A2: Signs of catalyst poisoning include a significant decrease in reaction rate, a reaction that starts but does not go to completion, or a complete lack of reactivity. You may also observe a change in the color of the reaction mixture or the catalyst itself. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS will show a stall in the consumption of starting material and formation of the product.

Q3: Can I reuse my catalyst after a reaction with this compound?

A3: Reuse is often possible but typically requires a regeneration step to remove the poisoning species from the catalyst surface. The effectiveness of regeneration depends on the nature of the poison and the catalyst. For strongly coordinated pyrazine molecules, simple washing may not be sufficient, and a more rigorous chemical or thermal regeneration protocol might be necessary.[2]

Q4: Are there any specific reaction conditions that can minimize catalyst poisoning?

A4: Yes. Using a higher catalyst loading can sometimes overcome the poisoning effect. Optimizing the reaction temperature and pressure can also be beneficial. For instance, in some cases, lower temperatures can reduce the strength of the poison's coordination to the catalyst. Additionally, ensuring the purity of your reactants and solvents is crucial, as impurities can sometimes be stronger poisons than the substrate itself.

Q5: For the hydrogenation of the ethynyl group, should I be concerned about the reduction of the pyrazine ring?

A5: Yes, over-reduction is a potential side reaction, especially with highly active catalysts like palladium on carbon under harsh conditions (high pressure and temperature). The pyrazine ring can be hydrogenated to a piperazine ring. To selectively reduce the ethynyl group to an ethyl or vinyl group, using a less active or "poisoned" catalyst like a Lindlar catalyst is recommended.

Quantitative Data Summary

Due to the lack of specific quantitative data for reactions involving this compound in the reviewed literature, the following table presents data from analogous systems to illustrate the impact of catalyst poisoning and regeneration.

Table 1: Effect of Poisoning and Regeneration on Palladium Catalyst Activity in a Hydrogenation Reaction of a Nitrogen-Containing Heterocycle (Analogous System)

Catalyst StateReactantProduct Yield (%)Catalyst Activity Recovery (%)Reference
Fresh Pd/C2-chloropyridine96.5-[3]
Deactivated Pd/C2-chloropyridineNot specified-[3]
Regenerated Pd/C (Method 1)2-chloropyridine8992[3]
Regenerated Pd/C (Method 2)2-chloropyridine8386[3]
Regenerated Pd/C (Method 3)2-chloropyridine90.593.7[3]

Note: The regeneration methods in the referenced patent involve washing with deionized water and methanol, followed by treatment with a reducing agent.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalyst Activity in a Sonogashira Coupling Reaction

This protocol outlines a general method to monitor the progress of a Sonogashira coupling reaction, which can be adapted for this compound. A decrease in the rate of product formation can indicate catalyst deactivation.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (if applicable), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent and base (e.g., triethylamine).

  • Initial Sample (t=0): Immediately after all reagents are mixed and the reaction is brought to the desired temperature, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by diluting with a solvent and filtering through a small plug of silica).

  • Time-Point Sampling: At regular intervals (e.g., every 30 or 60 minutes), withdraw small, consistent volumes of the reaction mixture and quench them in the same manner as the initial sample.

  • Analysis: Analyze the quenched samples by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of the product or the consumption of the starting material against time. A linear increase in product concentration indicates a stable catalyst activity. A plateauing of the curve before the reaction has gone to completion is indicative of catalyst deactivation.

Protocol 2: General Protocol for the Regeneration of Palladium on Carbon (Pd/C) Poisoned by Nitrogen-Containing Compounds

This protocol is a general guideline for regenerating Pd/C catalysts and should be optimized for the specific contaminants encountered in your reaction.

  • Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.

  • Solvent Washing: Wash the catalyst cake thoroughly with the reaction solvent to remove residual reactants and products.

  • Methanol Wash: Suspend the catalyst in methanol and stir for 15-30 minutes. Filter the catalyst. Repeat this step 2-3 times.[3]

  • Aqueous Acid Wash (Optional, use with caution): For strongly bound basic poisons, a dilute acid wash can be effective. Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 1% v/v acetic acid in water). Stir for 30-60 minutes at room temperature. Filter and wash thoroughly with deionized water until the filtrate is neutral. Caution: Acid treatment can potentially leach the palladium from the carbon support.

  • Reducing Agent Treatment: Suspend the washed catalyst in a suitable solvent (e.g., water or ethanol). Add a reducing agent such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) portion-wise with stirring. The reaction may be exothermic and produce gas. Continue stirring for 1-2 hours after the addition is complete.[3]

  • Final Washing and Drying: Filter the catalyst and wash it thoroughly with deionized water and then with methanol. Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80°C) before reuse.

Visualizing Troubleshooting and Decision-Making

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for troubleshooting common issues and making decisions regarding catalyst use and regeneration.

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Is the correct catalyst and loading used? start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading No check_purity Are reactants and solvents pure? check_catalyst->check_purity Yes purify Purify Reactants/ Solvents check_purity->purify No check_conditions Are reaction conditions (temp, time) optimal? check_purity->check_conditions Yes optimize Optimize Conditions check_conditions->optimize No poisoning_suspected Catalyst Poisoning Suspected check_conditions->poisoning_suspected Yes regenerate Regenerate Catalyst poisoning_suspected->regenerate Yes new_catalyst Use Fresh Catalyst poisoning_suspected->new_catalyst No

Caption: Troubleshooting workflow for low or no reaction conversion.

Catalyst_Regeneration_Decision start Reaction Complete recover_catalyst Recover Catalyst by Filtration start->recover_catalyst reuse_decision Is catalyst reuse desired? recover_catalyst->reuse_decision dispose Dispose of Catalyst (Follow safety protocols) reuse_decision->dispose No wash_catalyst Wash with Solvent reuse_decision->wash_catalyst Yes test_activity Test Activity of Washed Catalyst wash_catalyst->test_activity activity_ok Is activity acceptable? test_activity->activity_ok reuse Reuse Catalyst activity_ok->reuse Yes regenerate Perform Catalyst Regeneration (e.g., Chemical Treatment) activity_ok->regenerate No test_regenerated_activity Test Activity of Regenerated Catalyst regenerate->test_regenerated_activity regenerated_activity_ok Is activity restored? test_regenerated_activity->regenerated_activity_ok regenerated_activity_ok->dispose No regenerated_activity_ok->reuse Yes

Caption: Decision-making process for catalyst reuse and regeneration.

References

Technical Support Center: Characterization of Polymeric Materials Containing 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymeric materials containing 2-Ethynyl-5-methylpyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental characterization of polymers synthesized from this compound.

Issue 1: Inaccurate Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Question: My GPC/SEC results show an unexpectedly high molecular weight and a broad polydispersity index (PDI) for my poly(this compound). What could be the cause and how can I fix it?

Answer:

This is a common issue when characterizing rigid-rod or conjugated polymers. Several factors can contribute to inaccurate GPC/SEC results:

  • Inappropriate Calibration Standards: Polymers containing pyrazine and ethynyl groups often have a rigid backbone, causing them to have a larger hydrodynamic volume in solution compared to flexible-chain polymers of the same molecular weight.[1] Using conventional polystyrene standards for calibration can lead to a significant overestimation of the molecular weight.

  • Polymer Aggregation: The planar structure and potential for π-π stacking interactions between the pyrazine rings can lead to polymer aggregation in solution.[2] These aggregates will elute earlier, appearing as a higher molecular weight species.

  • Poor Solubility: These polymers often exhibit limited solubility in common GPC eluents like THF or chloroform, which can lead to poor column performance and inaccurate results.[3][4]

Troubleshooting Steps:

  • Solvent Selection: Use aggressive solvents that can disrupt intermolecular interactions and fully dissolve the polymer. Consider solvents like 1,2,4-trichlorobenzene (TCB) or a mixture of solvents. High temperatures may be required to maintain solubility throughout the analysis.[3][5]

  • Advanced GPC Techniques:

    • High-Temperature GPC (HT-GPC): Performing the analysis at elevated temperatures (e.g., 140 °C in TCB) can improve solubility and reduce aggregation.[4]

    • Multi-Angle Light Scattering (MALS) Detector: Couple your GPC system with a MALS detector to determine the absolute molecular weight without relying on column calibration standards.[6]

  • Sample Preparation:

    • Ensure complete dissolution of the sample, which may require heating and extended agitation.

    • Filter the sample solution through a compatible filter (e.g., PTFE) to remove any insoluble particles that could damage the column.[7]

Issue 2: Ambiguous Thermal Analysis (DSC/TGA) Results

Question: My DSC thermogram for poly(this compound) shows a broad exotherm instead of a clear melting point or glass transition temperature (Tg). My TGA also shows a complex degradation profile. How do I interpret this?

Answer:

The thermal behavior of polymers containing ethynyl groups can be complex due to thermally induced crosslinking reactions.

  • Exothermic Crosslinking: The ethynyl groups can undergo thermal polymerization or crosslinking at elevated temperatures.[8][9] This process is exothermic and can obscure or overlap with the Tg or melting transition in a DSC scan.

  • High Crosslink Density: The resulting highly crosslinked network can restrict chain mobility, making the Tg difficult to detect, often resulting in only a slight change in the heat capacity.[8]

  • Enhanced Thermal Stability: Crosslinking generally enhances the thermal stability of the polymer, leading to a higher decomposition temperature and increased char yield in TGA.[9][10] The complex degradation profile may be due to the decomposition of different parts of the crosslinked network.

Troubleshooting and Interpretation:

  • Modulated DSC (MDSC): This technique can sometimes separate the reversible heat flow associated with the glass transition from the non-reversible heat flow of the crosslinking exotherm.

  • Dynamic Mechanical Analysis (DMA): DMA is often more sensitive than DSC for determining the Tg of highly crosslinked polymers. The Tg can be identified from the peak of the tan δ curve.[11]

  • Curing Studies: To understand the crosslinking behavior, run the DSC experiment at different heating rates. This can help to separate the kinetic crosslinking event from the thermodynamic transitions.

  • TGA-MS/TGA-IR: Couple your TGA with a mass spectrometer or an FTIR spectrometer to identify the gaseous products evolved during degradation. This can provide insights into the decomposition mechanism. Below 550°C, the major product is often water, while at higher temperatures, degradation of heterocyclic structures can lead to the evolution of hydrogen cyanide, ammonia, and carbon monoxide.

Issue 3: Broad and Poorly Resolved NMR Spectra

Question: The 1H NMR spectrum of my poly(this compound) shows broad, poorly resolved peaks. How can I obtain better structural information?

Answer:

Broad peaks in the NMR spectra of polymers are common and can be attributed to several factors:

  • Restricted Chain Mobility: The rigid nature of the polymer backbone can lead to slow molecular tumbling in solution, resulting in broad NMR signals.

  • Polymer Aggregation: As mentioned for GPC, π-π stacking and other intermolecular interactions can lead to aggregation, which also causes peak broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal catalysts (e.g., from a Sonogashira coupling polymerization) can cause significant line broadening.

Troubleshooting Steps:

  • High-Temperature NMR: Acquiring the spectrum at an elevated temperature can increase chain mobility and disrupt aggregates, leading to sharper signals.

  • Solvent Choice: Use a solvent that effectively disrupts intermolecular interactions. Deuterated 1,2,4-trichlorobenzene (TCB-d2) or deuterated trifluoroacetic acid (TFA-d) might be effective, although the latter can protonate the pyrazine nitrogens.

  • Use of Additives: Adding a small amount of a substance that can disrupt π-π stacking, such as hexafluoroisopropanol (HFIP), to the NMR solvent may help to sharpen the peaks.

  • Purification: Ensure rigorous purification of the polymer to remove any residual paramagnetic catalysts. This may involve washing with a chelating agent solution like EDTA.

  • 13C NMR: While it may require longer acquisition times, 13C NMR can sometimes provide more resolved signals and valuable structural information.

FAQs (Frequently Asked Questions)

Q1: What are the expected characteristic peaks in the FTIR spectrum of a polymer containing this compound?

A1: You should look for the following characteristic absorption bands:

  • Ethynyl C≡C stretch: A sharp, weak to medium band around 2100-2260 cm-1.

  • Ethynyl ≡C-H stretch: A sharp, medium intensity band around 3300 cm-1 (if the ethynyl group is terminal).

  • Pyrazine ring C=N and C=C stretching: These typically appear in the 1400-1600 cm-1 region.

  • C-H stretching of the pyrazine ring and methyl group: Around 2850-3100 cm-1.

Q2: My polymer is insoluble in all common organic solvents. How can I characterize it?

A2: Insoluble polymers present a significant characterization challenge. You will need to rely on solid-state techniques:

  • Solid-State NMR (ssNMR): This can provide information about the chemical structure and morphology of the polymer in the solid state.

  • X-ray Diffraction (XRD): XRD can be used to assess the crystallinity and morphology of the polymer.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be performed on solid samples (e.g., as a KBr pellet or using an ATR accessory) to confirm the presence of key functional groups.

  • Thermal Analysis (TGA/DSC): These techniques can be performed on solid samples to determine thermal stability and transitions.[12]

Q3: Can the nitrogen atoms in the pyrazine ring interfere with characterization?

A3: Yes, the lone pair of electrons on the nitrogen atoms can influence the polymer's properties and its interaction with analytical instruments:

  • Basicity: The pyrazine nitrogens are basic and can be protonated by acidic solvents, which can alter the polymer's solubility and conformation.

  • Coordination: They can coordinate to metal ions, which could be residual catalyst or part of a characterization technique, potentially affecting the results.

  • Intermolecular Interactions: The nitrogen atoms can participate in hydrogen bonding or other non-covalent interactions, promoting aggregation and affecting solution-based characterization.[2]

Data Presentation

Table 1: Summary of Expected Spectroscopic Data for Poly(this compound)

TechniqueFunctional GroupExpected Wavenumber/Chemical ShiftNotes
FTIR Ethynyl C≡C Stretch~2228 cm-1Sharp, weak to medium intensity.
Pyrazine Ring C=N, C=C1400-1600 cm-1Multiple bands expected.
Pyrazine C-H Stretch~3050 cm-1
Methyl C-H Stretch~2925, 2855 cm-1
1H NMR Pyrazine Ring Protonsδ 8.0 - 9.0 ppmPeaks may be broad.
Methyl Protonsδ 2.5 - 3.0 ppm
Ethynyl Proton (if terminal)δ 3.0 - 3.5 ppm
13C NMR Pyrazine Ring Carbonsδ 130 - 160 ppm
Ethynyl Carbonsδ 80 - 100 ppm
Methyl Carbonδ ~20 ppm

Table 2: Typical Thermal Properties of Ethynyl-Functionalized Aromatic Polymers

PropertyTechniqueTypical ObservationInfluencing Factors
Glass Transition (Tg) DSC, DMAOften difficult to observe in DSC; more apparent in DMA.[8][11]Crosslink density, polymer backbone rigidity.
Crosslinking Exotherm DSCBroad exotherm, typically between 200-400 °C.[8]Heating rate, atmosphere (air vs. N2).
Decomposition Temp. (Td) TGAHigh (often >400 °C), with 5% weight loss.[4]Crosslinking, polymer structure.
Char Yield TGAHigh, due to extensive crosslinking.[10]Aromatic content, crosslink density.

Experimental Protocols & Visualizations

Experimental Workflow for GPC/SEC Analysis

The following diagram illustrates a recommended workflow for obtaining reliable GPC/SEC data for poly(this compound).

GPC_Workflow Figure 1. GPC/SEC Experimental Workflow cluster_prep Sample & Eluent Preparation cluster_analysis GPC/SEC System with MALS cluster_data Data Analysis prep_start Start dissolve Dissolve Polymer in High-Temperature Solvent (e.g., TCB) prep_start->dissolve heat_agitate Heat and Agitate (e.g., 140°C for 2-4 hours) dissolve->heat_agitate filter Filter Solution through 0.2 µm PTFE Filter heat_agitate->filter inject Inject Sample into HT-GPC System filter->inject eluent Prepare Filtered and Degassed Eluent (same solvent) eluent->inject separation Separation on High-Temperature Columns inject->separation detect_ri RI Detector separation->detect_ri detect_mals MALS Detector separation->detect_mals analyze Analyze Data using MALS Software detect_ri->analyze detect_mals->analyze mw_data Obtain Absolute Mn, Mw, PDI analyze->mw_data

Caption: Workflow for GPC analysis of rigid-rod polymers.

Troubleshooting Logic for Thermal Analysis

This diagram outlines the logical steps for troubleshooting ambiguous thermal analysis results.

Thermal_Troubleshooting Figure 2. Thermal Analysis Troubleshooting cluster_dsc DSC Optimization cluster_dma Alternative Technique cluster_tga TGA Enhancement start Initial DSC/TGA Run check1 Broad Exotherm Obscures Tg? start->check1 check2 Complex TGA Profile? start->check2 mdsc Run Modulated DSC (MDSC) check1->mdsc Yes vary_rate Run at Different Heating Rates check1->vary_rate Yes check1->check2 No dma Perform Dynamic Mechanical Analysis (DMA) mdsc->dma vary_rate->dma dma_result Identify Tg from tan δ peak dma->dma_result tga_hyphenated Run TGA-MS or TGA-IR tga_result Identify Degradation Products tga_hyphenated->tga_result check2->tga_hyphenated Yes

References

Technical Support Center: Workup Procedures for Removing Copper Catalysts from 2-Ethynyl-5-methylpyrazine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of copper catalysts from click reactions involving 2-Ethynyl-5-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click reaction? A1: Residual copper can interfere with downstream applications by catalyzing unwanted side reactions, causing product degradation, and exhibiting cytotoxicity in biological assays. For drug development professionals, minimizing metal contaminants to parts-per-million (ppm) levels is a regulatory requirement.

Q2: My purified product has a persistent blue or green tint. What does this indicate? A2: A blue or green color in your product is a strong indicator of residual copper contamination.[1][2][3] This can result from incomplete removal during the workup or from your product, particularly the newly formed triazole ring, chelating the copper ions.[2]

Q3: How do I choose the most suitable copper removal method for my this compound product? A3: The best method depends on several factors, including the solubility and stability of your product, the reaction scale, and the required purity level.[2]

  • For organic-soluble products: Aqueous washes with a chelating agent like EDTA or filtration through a silica gel plug are often sufficient.[2][4]

  • For water-soluble products: Avoid aqueous washes. Methods like using scavenger resins, dialysis, or size exclusion chromatography are more appropriate.[4][5]

  • For sensitive biomolecules: Use milder methods like dialysis against a buffer containing EDTA to prevent denaturation.[5][6]

Q4: What are the most common methods for removing copper catalysts? A4: The most common techniques include:

  • Aqueous Washes with Chelating Agents: Using agents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted into an aqueous phase.[3][7]

  • Solid-Phase Scavenging: Employing scavenger resins with functional groups (e.g., thiourea, amine) that have a high affinity for copper, allowing for removal by simple filtration.[1][2]

  • Filtration through a Solid Support: Passing the reaction mixture through a plug of an adsorbent material like silica gel, alumina, or Celite to adsorb the copper catalyst.[3][4]

  • Dialysis: An effective method for removing small molecule impurities like copper catalysts from macromolecular products such as proteins or polymers.[2][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Copper Removal (Product is still colored)1. Insufficient amount or concentration of chelating agent.[7] 2. Not enough washes performed.[7] 3. Your product itself is chelating the copper.[4][7]1. Increase the concentration of the chelating agent (e.g., EDTA, ammonia).[7] 2. Perform multiple extractions until the aqueous layer is colorless.[1][7] 3. Consider using a scavenger resin with a high affinity for copper.[4][5]
Low Product Yield After Purification 1. Product is partitioning into the aqueous layer during extraction (especially if it has some water solubility).[4][5] 2. Product is adsorbing onto the solid support (e.g., silica gel, scavenger resin).[5] 3. Product degradation due to harsh pH changes (e.g., when using ammonia).[5]1. For organic-soluble products, wash the organic layer with brine to decrease the product's solubility in the aqueous phase.[4] For water-soluble products, use scavenger resins or dialysis.[5] 2. Elute the column with a more polar solvent. Before using a scavenger resin, test a small sample to ensure the product is not retained.[8] 3. Use a milder chelating agent like EDTA or wash with a buffered solution to maintain a neutral pH.[5][8]
Emulsion Formation During Extraction High concentration of reagents or products can act as surfactants.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4] 2. Centrifuge the mixture to force the layers to separate.[4]
Scavenger Resin is Ineffective 1. Insufficient amount of resin used.[5] 2. Inadequate stirring time.[5] 3. The resin is not compatible with your solvent system.[5]1. Increase the equivalents of scavenger resin relative to the copper catalyst; a typical loading is 3-5 equivalents.[5] 2. Increase the stirring time; 4-16 hours is typical.[5] 3. Consult the resin manufacturer's guidelines for solvent compatibility.[5]
Broad or Absent Peaks in NMR Spectrum Paramagnetic interference from trace amounts of residual copper.Pass the sample through a short plug of silica gel or alumina immediately before preparing the NMR sample.[4] Ensure copper removal was thorough.[4]

Data Presentation: Comparison of Copper Removal Methods

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, and the exact protocol followed. This table provides a general guideline.

MethodPrincipleTypical Residual Copper LevelsAdvantagesDisadvantages
Aqueous Wash with EDTA Forms a stable, water-soluble complex with copper ions.[5]< 50 ppm[1]Cost-effective and widely applicable.[1][5]Can be time-consuming if multiple washes are needed; not suitable for water-soluble products.[1]
Solid-Supported Scavengers High-affinity ligands on a solid support bind copper, which is then filtered off.[1]Can achieve sub-ppm levels.[1]High efficiency and selectivity; simple filtration-based removal.[1]Can be more expensive; potential for non-specific product binding.[1]
Filtration through Silica/Alumina Adsorption of particulate and some dissolved copper species onto the solid support.[1]Effective for removing particulate copper.[1]Simple and can be combined with other methods.[1]May not be sufficient as a standalone method for complete removal of dissolved copper.[1]
Dialysis / TFF Size-based separation using a semi-permeable membrane.[5]>95% removal efficiency.[5]Highly effective for biomolecules and polymers; gentle conditions.[5]Requires specialized equipment; can be time-consuming.[5]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for products soluble in an organic solvent that is immiscible with water.[4]

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[7]

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt (pH adjusted to 8).[4]

  • Extraction: Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.[4][7]

  • Repeat: Repeat the EDTA wash (steps 2-4) until the aqueous layer is colorless.[1][7]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and EDTA.[4][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the copper-free product.[4]

Protocol 2: Removal using a Scavenger Resin

This protocol is useful for a wide range of products, including those sensitive to aqueous workups.

  • Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. The amount of resin depends on the amount of copper used and the resin's specific loading capacity (typically 3-5 equivalents).[3][5]

  • Stirring: Stir the suspension at room temperature. The required time can vary from 4 to 16 hours, depending on the resin and reaction conditions.[5]

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the resin.[1]

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]

  • Concentration: The combined filtrate contains the copper-free product. Concentrate the solvent under reduced pressure.

Protocol 3: Filtration through a Silica Gel Plug

This method is effective for removing finely suspended or dissolved copper species and can be used alone or after an aqueous wash.[4]

  • Prepare Plug: Place a small cotton plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by 2-3 inches of silica gel, and top with another layer of sand.

  • Equilibrate: Pre-wet the silica plug with the solvent system that will be used for elution (e.g., the reaction solvent or a slightly more polar solvent).

  • Load Sample: Carefully load the crude reaction mixture onto the top of the silica plug.

  • Elute: Elute the product from the plug using an appropriate solvent, collecting the filtrate. The copper catalyst should remain adsorbed on the silica.

  • Concentrate: Concentrate the collected filtrate to yield the purified product.

Visualizations

G cluster_workflow Workflow: Copper Removal with Aqueous EDTA Wash A 1. Dilute Reaction Mixture (e.g., with Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add 0.5 M EDTA (aq) Solution B->C D 4. Shake Vigorously & Allow Layers to Separate C->D E 5. Drain Aqueous Layer D->E F 6. Is Aqueous Layer Colorless? E->F F->C No G 7. Wash Organic Layer with Brine F->G Yes H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Filter and Concentrate H->I J Copper-Free Product I->J

Caption: Workflow for copper removal using an aqueous EDTA wash.

G cluster_decision_tree Decision Tree: Selecting a Copper Removal Method Start Start: Product Mixture After Click Reaction Q1 Is the product a sensitive biomolecule (protein, DNA)? Start->Q1 M1 Use Dialysis against EDTA Buffer or SEC Q1->M1 Yes Q2 Is the product water-soluble? Q1->Q2 No M2 Use Scavenger Resin or Dialysis/SEC Q2->M2 Yes M3 Aqueous Wash with EDTA or Ammonia Q2->M3 No Q3 Is residual copper still present after initial workup? M4 Use Scavenger Resin Q3->M4 Yes M5 Filter through Silica/Alumina Plug Q3->M5 Also Consider M3->Q3

Caption: Decision tree for troubleshooting copper removal.

References

Validation & Comparative

A Comparative Analysis of 2-Ethynyl-5-methylpyrazine Reactivity with other Ethynyl Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, ethynyl-substituted aromatics serve as versatile building blocks for the synthesis of complex molecular architectures, finding extensive applications in medicinal chemistry, materials science, and catalysis. This guide provides a comparative analysis of the reactivity of 2-ethynyl-5-methylpyrazine against other common ethynyl heterocycles, namely ethynylpyridines, ethynylthiophenes, and ethynylfurans. The comparison focuses on three fundamental reaction types: Sonogashira coupling, cycloaddition reactions, and nucleophilic additions, supported by available experimental data.

General Reactivity Trends

The reactivity of the ethynyl group is significantly modulated by the electronic properties of the attached heterocyclic ring. Electron-withdrawing heterocycles, such as pyrazine and pyridine, are expected to decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack and influencing its reactivity in metal-catalyzed coupling reactions. Conversely, electron-rich heterocycles like furan and thiophene can enhance the electron density of the ethynyl group, affecting its reactivity in different ways.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The efficiency of this reaction with ethynyl heterocycles is influenced by the nature of the heterocycle.

For instance, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives has been achieved via a twofold Sonogashira coupling of 2,5-dibromo-3,6-dimethylpyrazine with various ethynylarenes.[1] While specific data for the mono-ethynyl derivative is scarce, this demonstrates the capability of the pyrazine core to participate in such transformations. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., NEt₃) in a suitable solvent like THF.

HeterocycleAryl HalideCatalyst SystemBaseSolventYield (%)Reference
2,5-Dibromo-3,6-dimethylpyrazineEthynylarenesPd(PPh₃)₂Cl₂, CuINEt₃THF23-41[1]
3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal AlkynesPdCl₂(PPh₃)₂-Toluene75[2]

Experimental Protocol: Sonogashira Coupling of 2,5-Dibromo-3,6-dimethylpyrazine [1]

To a solution of 2,5-dibromo-3,6-dimethylpyrazine in a mixture of THF and triethylamine are added the respective ethynylarene, catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide. The reaction mixture is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC. After workup, the product is purified by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic Cycle EthynylPyrazine This compound Pd_Catalyst Pd(0) Catalyst EthynylPyrazine->Pd_Catalyst Oxidative Addition Cu_Catalyst Cu(I) Co-catalyst EthynylPyrazine->Cu_Catalyst Acetylide Formation ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd_Catalyst Product Coupled Product (Pyrazine-C≡C-Ar) Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base (e.g., NEt₃) Base->Cu_Catalyst

Caption: Generalized workflow of a Sonogashira coupling reaction.

Cycloaddition Reactions

The electron-deficient nature of the pyrazine ring is expected to make this compound a competent dienophile in Diels-Alder reactions, particularly with electron-rich dienes. In contrast, ethynylfurans and ethynylthiophenes, being more electron-rich, can potentially act as dienes in inverse-electron-demand Diels-Alder reactions.

Diene/Dienophile 1Diene/Dienophile 2ConditionsProductYield (%)Reference
1,2,4,5-TetrazineEnamine0.1 M HFIP, 25 °C, 12 h1,2,4-Triazine derivativeGood[3]
2H-Thiopyran-2-oneendo-Bicyclo[6.1.0]nonyneDFT StudyCycloadduct-[4]

Experimental Protocol: [3+2] Cycloaddition for Pyrazole Synthesis [5]

A mixture of the appropriate hydrazonoyl chloride and a chromene-based bis(enaminone) is refluxed in dioxane containing triethylamine for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the pyrazole-linked bis(chromene) hybrids.

Cycloaddition_Reaction Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., this compound) Dienophile->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct

Caption: A simplified representation of a Diels-Alder cycloaddition.

Nucleophilic Addition

The electron-withdrawing character of the pyrazine ring is anticipated to activate the ethynyl group of this compound towards nucleophilic attack. This is in contrast to electron-rich ethynyl heterocycles like ethynylfurans and ethynylthiophenes, where the alkyne is less electrophilic. The rate of nucleophilic addition is generally increased by adjacent electron-withdrawing groups.[6]

While specific studies on nucleophilic additions to this compound are limited, the general principles of carbonyl chemistry, where electron-withdrawing groups enhance reactivity towards nucleophiles, can be extrapolated.[6]

Ethynyl HeterocycleNucleophileConditionsProductObservations
(Hypothetical) this compoundR-MgBrAnhydrous EtherAdductExpected to be reactive
(Hypothetical) 2-EthynylfuranR-MgBrAnhydrous EtherAdductExpected to be less reactive

Experimental Protocol: General Nucleophilic Addition to an Activated Alkyne

To a solution of the ethynyl heterocycle in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere, the nucleophile (e.g., a Grignard reagent or an organolithium compound) is added dropwise at a low temperature (e.g., -78 °C or 0 °C). The reaction is stirred for a specified period and then quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted and purified.

Nucleophilic_Addition cluster_reactants Reactants EthynylPyrazine This compound (Electrophile) Intermediate Vinylic Anion Intermediate EthynylPyrazine->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product ProtonSource Proton Source (H⁺) ProtonSource->Product

Caption: General mechanism of nucleophilic addition to an alkyne.

Conclusion

Based on fundamental electronic principles and available literature on related compounds, this compound is predicted to be a reactive and versatile building block in organic synthesis. The electron-deficient pyrazine ring activates the ethynyl group, making it a suitable substrate for Sonogashira couplings and a potent dienophile in cycloaddition reactions. Furthermore, it is expected to be more susceptible to nucleophilic additions compared to its electron-rich counterparts like ethynylfurans and ethynylthiophenes. Further experimental studies are warranted to provide a more quantitative and direct comparison of the reactivity of these important classes of ethynyl heterocycles.

References

A Comparative Analysis of the Biological Activities of 2-Ethynyl-5-methylpyrazine and 2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of two heterocyclic compounds: 2-Ethynyl-5-methylpyrazine and 2-ethynylpyridine. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the established biological profiles of structurally related pyrazine and pyridine derivatives to infer its potential activities. All quantitative data from related compounds are summarized for easy comparison, and detailed experimental protocols for key biological assays are provided.

Introduction

Pyridine and pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. 2-ethynylpyridine, a pyridine derivative, has been explored for its potential in various applications, including as a building block in polymer synthesis and for its antimicrobial properties. This compound belongs to the pyrazine family, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide aims to provide a comparative analysis of these two molecules, highlighting their known activities and future research potential.

Chemical Structures

CompoundStructure
This compound Chemical structure of this compound
2-ethynylpyridine Chemical structure of 2-ethynylpyridine

Comparative Biological Activities

Antimicrobial Activity

Both pyridine and pyrazine derivatives have demonstrated significant antimicrobial properties.

2-ethynylpyridine and Analogs: Pyridine derivatives are known to possess antibacterial and antifungal activities. While specific minimum inhibitory concentration (MIC) data for 2-ethynylpyridine is scarce, related pyridine compounds have shown potent antimicrobial effects. For instance, certain pyridine-containing compounds have exhibited MIC values in the range of 0.5 to 64 µg/mL against various bacterial strains. The mechanism of action for some pyridine derivatives may involve the disruption of the bacterial cell wall or interference with essential enzymatic processes.

This compound and Analogs: Pyrazine derivatives are well-documented for their broad-spectrum antimicrobial activity. For example, some pyrazine carboxamide derivatives have shown potent antibacterial activity, with MIC values as low as 6.25 mg/mL against extensively drug-resistant S. Typhi. The proposed mechanisms for pyrazine-based antimicrobials include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.

Table 1: Antimicrobial Activity of Related Pyridine and Pyrazine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Source
Pyridine DerivativesE. coli, S. aureus32 - 256[1]
Pyrazine CarboxamidesXDR S. Typhi6.25 (mg/mL)[2]
Triazolo[4,3-a]pyrazine DerivativesS. aureus32[1][3]
Triazolo[4,3-a]pyrazine DerivativesE. coli16[1][3]
Anticancer Activity

The anticancer potential of both pyridine and pyrazine heterocycles is an active area of research.

2-ethynylpyridine and Analogs: Numerous pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain 2-oxo-pyridine derivatives have demonstrated potent anticancer activity with IC50 values in the micromolar range against cell lines such as HepG-2 and Caco-2. The mechanisms often involve the inhibition of key signaling pathways like EGFR and VEGFR-2.

This compound and Analogs: Pyrazine derivatives have emerged as promising anticancer agents, with some acting as kinase inhibitors. For instance, certain pyrazine derivatives have shown potent activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range. These compounds can target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 2: Anticancer Activity of Related Pyridine and Pyrazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Source
2-oxo-pyridine DerivativesHepG-28.42 - 78.17[4]
2-oxo-pyridine DerivativesCaco-27.83 - 84.43[4]
Pyridin-2-yl estra-1,3,5(10) DerivativesMDA-MB-2310.96 - 26.29[5]
Pyrazolo[1,5-a]pyrimidine DerivativesVarious(Data not specified)[2]
Pyrazine DerivativesDU-145 (Prostate)5 (µg/mL)[6]
Pyrimidine-Tethered CompoundsMCF-7 (Breast)6.70[7]

Experimental Protocols

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10][11][12][13]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Microtiter Plates: Sterile 96-well plates.

  • Test Compound: Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., adjusted to 0.5 McFarland standard).

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Read MIC D->E

Caption: Workflow for Broth Microdilution Assay.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

1. Preparation of Materials:

  • Cell Culture: Cancer cell lines of interest.

  • Media: Appropriate cell culture medium.

  • Microtiter Plates: Sterile 96-well plates.

  • Test Compound: Dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL solution in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F Kinase_Inhibitor_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazine/Pyridine Kinase Inhibitor Inhibitor->PI3K Inhibitor->MEK

References

Assessing the Metabolic Stability of 2-Ethynyl-5-methylpyrazine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical early step in the discovery pipeline. Compounds that are rapidly metabolized may have insufficient in vivo exposure, while those that are too stable could lead to undesirable toxicities.[1][2] This guide provides a comparative framework for assessing the metabolic stability of compounds incorporating the 2-ethynyl-5-methylpyrazine moiety, a heterocyclic structure of growing interest in medicinal chemistry.

The pyrazine ring, an electron-deficient aromatic system, is often employed as a bioisostere for structures like benzene, pyridine, and pyrimidine. Its nitrogen atoms can act as hydrogen bond acceptors, which is a key interaction in many biological targets, particularly kinases. However, the metabolic fate of substituted pyrazines can be a key determinant of their success as drug candidates. This guide will compare the metabolic stability of a hypothetical this compound-containing compound (Compound A) with its bioisosteric analogues.

Comparative Metabolic Stability Data

The following table summarizes key metabolic stability parameters for Compound A and its comparator compounds, obtained from in vitro liver microsomal and hepatocyte stability assays. These assays are crucial for predicting in vivo clearance and half-life.[3]

CompoundStructuret½ (min) in Human Liver MicrosomesClint (µL/min/mg protein) in Human Liver Microsomest½ (min) in Human HepatocytesClint (µL/min/10⁶ cells) in Human Hepatocytes
Compound A R-2-ethynyl-5-methylpyrazine4530.83539.8
Comparator 1 R-phenyl2555.52069.3
Comparator 2 R-pyridine6023.15027.7
Comparator 3 R-pyrimidine>120<11.5>120<11.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. "R" represents a common core scaffold of a hypothetical drug molecule.

Experimental Protocols

Accurate and reproducible experimental design is paramount for assessing metabolic stability.[4] Below are detailed protocols for the two primary in vitro assays used to generate the data above.

Human Liver Microsomal Stability Assay

This assay is a common initial screen that primarily assesses Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[3][5]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, followed by the human liver microsomes (final protein concentration typically 0.5 mg/mL).[8]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the wells.[8] To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, substitute the NADPH system with a buffer to assess for non-enzymatic degradation.[6][8]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[9]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Human Hepatocyte Stability Assay

This assay is considered a more comprehensive model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[3][5][7]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent

  • Coated 24- or 48-well plates, incubator with orbital shaker

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Prepare a suspension of hepatocytes in the incubation medium at a specified density (e.g., 0.5 x 10⁶ viable cells/mL).[10]

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[10]

  • Incubation: Incubate the cell suspension at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the hepatocyte suspension.[10]

  • Reaction Termination: Immediately terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The data analysis follows a similar procedure to the microsomal assay to determine the in vitro half-life (t½).

  • The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) / (number of hepatocytes in millions/mL).

Visualizing Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and a generalized metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound & Control Stocks mix Combine Reagents & Pre-incubate at 37°C prep_compound->mix prep_microsomes Prepare Microsome or Hepatocyte Suspension prep_microsomes->mix prep_cofactors Prepare NADPH Regenerating System initiate Initiate Reaction (Add Cofactors/Compound) prep_cofactors->initiate mix->initiate sampling Sample at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (e.g., Cold Acetonitrile) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (e.g., Pyrazine Derivative) oxidation Oxidation parent->oxidation Functionalization reduction Reduction parent->reduction Functionalization hydrolysis Hydrolysis parent->hydrolysis Functionalization conjugation Conjugation (Glucuronidation, Sulfation, etc.) parent->conjugation Direct Conjugation p450 CYP450 Enzymes oxidation->p450 oxidation->conjugation reduction->p450 reduction->conjugation hydrolysis->p450 hydrolysis->conjugation transferases Transferase Enzymes (UGTs, SULTs) conjugation->transferases metabolites Metabolites (More Polar) conjugation->metabolites excretion Excretion metabolites->excretion

Generalized metabolic pathways for drug compounds.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery, providing invaluable insights into the pharmacokinetic profile of a compound.[4] For novel chemical series, such as those containing the this compound moiety, a systematic and comparative approach is essential. By employing standardized in vitro assays like the liver microsomal and hepatocyte stability assays, researchers can effectively rank compounds, build structure-activity relationships, and identify candidates with a higher probability of in vivo success. The use of bioisosteric comparators further enriches this analysis, providing a clearer understanding of how specific structural motifs influence metabolic fate. This guide offers the foundational protocols and comparative framework to aid scientists in making data-driven decisions in the progression of their drug candidates.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Compounds Derived from 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to the evaluation of novel compounds, specifically focusing on derivatives of 2-Ethynyl-5-methylpyrazine. While direct cytotoxic data for this compound derivatives are not extensively available in the current literature, this document outlines standardized protocols and presents comparative data from structurally related pyrazine compounds to guide researchers in designing and interpreting their own cytotoxicity studies.

Introduction to Cytotoxicity of Pyrazine Derivatives

Pyrazine, a nitrogen-containing heterocyclic ring, is a key structural motif in numerous biologically active compounds.[1][2] Derivatives of pyrazine have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like MAPK and PI3K/Akt.[1][3][4] The evaluation of in vitro cytotoxicity is a critical first step in the preclinical assessment of novel pyrazine derivatives as potential therapeutic agents.

Comparison of In Vitro Cytotoxicity Data for Pyrazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against several human cancer cell lines. This data, gathered from multiple studies, serves as a benchmark for researchers working with novel pyrazine compounds. It is important to note that the cytotoxic potency can vary significantly based on the specific chemical substitutions on the pyrazine core.

Table 1: Cytotoxicity (IC50, µM) of Chalcone-Pyrazine Derivatives

CompoundMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)DU-145 (Prostate)BEL-7402 (Liver)HCT116 (Colon)Reference
Chalcone-Pyrazine 48----10.74-[1]
Chalcone-Pyrazine 571.41-----[1]
Chalcone-Pyrazine 601.54-----[1]
Piperlongumine-Ligustrazine Analog-----3.19 - 8.90[1]

Table 2: Cytotoxicity (IC50, µM) of Flavonoid-Pyrazine and Other Hybrids

CompoundMCF-7 (Breast)A549 (Lung)HOS (Bone)PC-3 (Prostate)A2780 (Ovarian)Caco-2 (Colon)THP-1 (Leukemia)HCT-15 (Colon)SNB19 (Glioblastoma)Reference
Flavono-Pyrazine Complex 912.2 - 3.32.2 - 3.32.2 - 3.32.2 - 3.32.2 - 3.32.2 - 3.32.2 - 3.3--[1][5]
Resveratrol-Pyrazine Analog 6770.9--------[1]
Hederagenin-Pyrazine 314-3.45-------[1]
Anthraquinone-Pyrazine 156-1600.035 - 0.3810.035 - 0.381-----0.035 - 0.3810.035 - 0.381[5]

Key Experimental Protocols

Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and compounds being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • Human cancer cell line(s) of interest

    • Complete cell culture medium

    • Novel pyrazine compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Materials:

    • Human cancer cell line(s)

    • Complete cell culture medium

    • Novel pyrazine compound

    • LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed target cells in a 96-well plate at an optimal density in 200 µL of culture medium.

    • Include control wells: background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis solution).

    • Add serial dilutions of the test compound to the experimental wells.

    • Incubate the plate for the desired time at 37°C in a CO2 incubator.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Add 100 µL of the LDH Reaction Solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Read the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell line(s)

    • Complete cell culture medium

    • Novel pyrazine compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a suitable culture vessel and treat with the test compound for the desired duration. Include untreated controls.

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

  • Materials:

    • Human cancer cell line(s)

    • Complete cell culture medium

    • Novel pyrazine compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, measuring the fluorescence of PI.

    • Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate a typical experimental workflow for cytotoxicity testing and a representative signaling pathway potentially modulated by pyrazine derivatives.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Primary Cytotoxicity Assays cluster_2 Mechanistic Assays start Start: Novel Pyrazine Derivative cell_culture Cell Line Seeding (e.g., A549, MCF-7) start->cell_culture compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment mtt MTT Assay (Metabolic Activity) compound_treatment->mtt ldh LDH Assay (Membrane Integrity) compound_treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Cytotoxic Profile & Mechanism data_analysis->conclusion

Caption: A general experimental workflow for the in vitro cytotoxicity assessment of novel compounds.

Signaling_Pathway cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition by Pyrazine Derivatives Pyrazine Pyrazine Derivative PI3K PI3K Pyrazine->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activation AKT Akt PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Caspase9 Caspase-9 AKT->Caspase9 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative diagram of the PI3K/Akt signaling pathway and potential inhibition by pyrazine derivatives, leading to apoptosis.

References

"comparing the efficacy of different catalysts for click reactions with 2-Ethynyl-5-methylpyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is a critical determinant of success in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions. This guide provides a comparative analysis of the efficacy of different catalysts for the click reaction involving 2-Ethynyl-5-methylpyrazine, a heteroaromatic alkyne of interest in medicinal chemistry. The selection of an appropriate catalyst system dictates not only the reaction rate and yield but also the regioselectivity of the resulting triazole product.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of various catalysts in click reactions is typically evaluated based on reaction yield, time, and catalyst loading. While specific data for this compound is limited, data from structurally analogous heteroaromatic alkynes, such as 2-ethynylpyridine, provide valuable insights into expected catalyst performance.

Data Presentation: Catalyst Performance with Heteroaromatic Alkynes

Alkyne SubstrateCatalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Regioisomer
2-Ethynylpyridine[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]0.5Neat5 minQuantitative1,4-disubstituted
PhenylacetyleneCuSO₄/Sodium Ascorbate1t-BuOH/H₂O0.5 - 3.5 h80 - 961,4-disubstituted
PhenylacetyleneCuI1Various2 - 8 h91 - 971,4-disubstituted
Phenylacetylene[CpRuCl(PPh₃)₂]1-5Toluene0.5 - 2 hHigh1,5-disubstituted
Benzyl Azide & Phenylacetylene[CpRuCl]₄ in DMF5DMF15 min>951,5-disubstituted

Key Observations:

  • Copper Catalysts for 1,4-Disubstituted Triazoles: Copper-catalyzed reactions (CuAAC) are highly efficient for the synthesis of 1,4-disubstituted triazoles from terminal alkynes like this compound.[1] The use of a sophisticated copper(I) complex with an N-heterocyclic carbene (NHC) ligand, such as [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂], can lead to quantitative yields in a matter of minutes, even under neat conditions.[2] More conventional systems, like copper(II) sulfate with a reducing agent (sodium ascorbate) or copper(I) iodide, also provide high yields, though typically with longer reaction times.[3]

  • Ruthenium Catalysts for 1,5-Disubstituted Triazoles: In contrast, ruthenium catalysts (RuAAC) are employed to selectively synthesize 1,5-disubstituted triazoles.[1][4] Catalysts such as [CpRuCl(PPh₃)₂] and [CpRuCl]₄ are effective for this transformation, generally requiring slightly longer reaction times compared to the most active copper systems.[4][5] The choice between copper and ruthenium catalysis is therefore primarily dictated by the desired triazole regioisomer, which can have significant implications for the biological activity and physicochemical properties of the final molecule.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of these catalytic systems. Below are representative protocols for copper- and ruthenium-catalyzed click reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a typical reaction between an azide and this compound using a common in situ generated Cu(I) catalyst.

Materials:

  • This compound

  • Azide counterpart (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.

  • To this solution, add an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • Add an aqueous solution of sodium ascorbate (5-10 mol%) to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are then combined, washed, dried, and concentrated to yield the crude 1,4-disubstituted triazole product, which can be further purified by column chromatography if necessary.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted triazole using a ruthenium catalyst.

Materials:

  • This compound

  • Azide counterpart (e.g., Benzyl Azide)

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl]₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous and degassed solvent.

  • Add this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the 1,5-disubstituted triazole product.

Logical Workflow and Signaling Pathways

To visually represent the decision-making process and experimental workflow for comparing these catalysts, the following diagrams are provided.

G Catalyst Selection and Experimental Workflow cluster_selection Catalyst Selection cluster_workflow Experimental Workflow Desired Regioisomer Desired Regioisomer 1,4-Disubstituted 1,4-Disubstituted Desired Regioisomer->1,4-Disubstituted CuAAC 1,5-Disubstituted 1,5-Disubstituted Desired Regioisomer->1,5-Disubstituted RuAAC Start Start Prepare Reactants Prepare Solutions of This compound and Azide Start->Prepare Reactants Add Catalyst Add Selected Catalyst (Cu or Ru System) Prepare Reactants->Add Catalyst Reaction Stir at Appropriate Temperature and Time Add Catalyst->Reaction Monitor Progress Monitor by TLC/LC-MS Reaction->Monitor Progress Workup & Purification Quench, Extract, and Purify Monitor Progress->Workup & Purification Reaction Complete Characterization Analyze Product by NMR, MS, etc. Workup & Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Synthetic Validation of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the preparation of 2-Ethynyl-5-methylpyrazine, a valuable building block in medicinal chemistry and materials science. The primary route detailed is a well-established pathway involving a Sonogashira coupling, while the alternative route explores a Negishi coupling approach, offering a different perspective on the synthesis of this target molecule. This document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies by presenting quantitative data, detailed experimental protocols, and clear visual workflows.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and reaction conditions. Below is a summary of the key performance indicators for the two validated routes to this compound.

ParameterRoute 1: Sonogashira CouplingRoute 2: Negishi Coupling
Starting Material 5-Methylpyrazine-2-carboxylic acid2-Chloro-5-methylpyrazine
Key Intermediate 2-Bromo-5-methylpyrazine2-(Ethynylzinc chloride)-5-methylpyrazine
Overall Yield ~50-60% (estimated over 4 steps)~65-75% (estimated over 2 steps)
Purity High (>98% achievable with chromatography)High (>98% achievable with chromatography)
Key Reagents NBS, SOCl₂, NH₄OH, Br₂, NaOH, Pd(PPh₃)₄, CuI, (Trimethylsilyl)acetylene, K₂CO₃n-BuLi, ZnCl₂, Ethynylmagnesium bromide, Pd(PPh₃)₄
Reaction Conditions Multi-step, requires handling of bromine and high temperatures for some steps.Fewer steps, requires handling of pyrophoric organolithium reagents and moisture-sensitive organozinc reagents.
Scalability Generally scalable, with considerations for the Hofmann degradation step.Scalable, with careful control of anhydrous conditions.

Route 1: Sonogashira Coupling Approach

This route commences with the commercially available 5-methylpyrazine-2-carboxylic acid and proceeds through the key intermediate, 2-bromo-5-methylpyrazine. The ethynyl group is then introduced via a palladium-catalyzed Sonogashira coupling reaction with a protected alkyne, followed by deprotection.

Sonogashira_Route cluster_0 Preparation of 2-Bromo-5-methylpyrazine cluster_1 Sonogashira Coupling and Deprotection 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxamide 5-Methylpyrazine-2-carboxamide 5-Methylpyrazine-2-carboxylic acid->5-Methylpyrazine-2-carboxamide 1. SOCl₂ 2. NH₄OH 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine 5-Methylpyrazine-2-carboxamide->2-Amino-5-methylpyrazine Hofmann Degradation (Br₂, NaOH) 2-Bromo-5-methylpyrazine 2-Bromo-5-methylpyrazine 2-Amino-5-methylpyrazine->2-Bromo-5-methylpyrazine Sandmeyer Reaction (HBr, NaNO₂, CuBr) 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine 2-Bromo-5-methylpyrazine->2-((Trimethylsilyl)ethynyl)-5-methylpyrazine Pd(PPh₃)₄, CuI (TMS)acetylene, Et₃N This compound This compound 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine->this compound K₂CO₃, MeOH Negishi_Route cluster_0 Preparation of Organozinc Reagent cluster_1 Negishi Coupling Ethynylmagnesium bromide Ethynylmagnesium bromide Ethynylzinc chloride Ethynylzinc chloride Ethynylmagnesium bromide->Ethynylzinc chloride ZnCl₂ 2-Chloro-5-methylpyrazineEthynylzinc chloride 2-Chloro-5-methylpyrazineEthynylzinc chloride This compound This compound 2-Chloro-5-methylpyrazineEthynylzinc chloride->this compound Pd(PPh₃)₄ 2-Chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine

Spectroscopic Comparison of 2-Ethynyl-5-methylpyrazine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-ethynyl-5-methylpyrazine and its derivatives is crucial for researchers in the fields of medicinal chemistry, materials science, and drug development. The introduction of the ethynyl group to the pyrazine scaffold can significantly alter its electronic properties, influencing its reactivity, photophysical characteristics, and biological activity. This guide provides a comparative overview of the spectroscopic properties of this compound and its halogenated derivatives, supported by experimental data and detailed analytical protocols.

While extensive experimental data for this compound is not widely available in the public domain, this guide compiles known spectroscopic information for closely related pyrazine derivatives to provide a comparative framework. The data presented herein is essential for the unambiguous identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. This information is critical for distinguishing between these closely related structures.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~8.4-8.6s-
H-6~8.3-8.5s-
-CH₃~2.5-2.7s-
C≡C-H~3.0-3.2s-
C-2~145-147--
C-3~150-152--
C-5~152-154--
C-6~142-144--
-CH₃~20-22--
C ≡C-H~80-82--
C≡C -H~78-80--
2-Chloro-5-ethynylpyrazine H-3~8.6-8.8s-
H-6~8.5-8.7s-
C≡C-H~3.2-3.4s-
C-2~150-152--
C-3~148-150--
C-5~140-142--
C-6~145-147--
C ≡C-H~82-84--
C≡C -H~79-81--
2-Bromo-5-ethynylpyrazine H-3~8.7-8.9s-
H-6~8.6-8.8s-
C≡C-H~3.2-3.4s-
C-2~142-144--
C-3~150-152--
C-5~141-143--
C-6~146-148--
C ≡C-H~83-85--
C≡C -H~78-80--

Note: The chemical shifts are predicted based on data from similar pyrazine and ethynyl-containing heterocyclic compounds in CDCl₃ or DMSO-d₆. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

CompoundC-H (Aromatic) Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C≡C-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-H (Alkyl) Stretch (cm⁻¹)
This compound 3050-31502100-21503280-33201500-15802850-2960
2-Chloro-5-ethynylpyrazine 3050-31502100-21503280-33201480-1570-
2-Bromo-5-ethynylpyrazine 3050-31502100-21503280-33201470-1560-
Table 3: UV-Vis Spectroscopic Data

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound Ethanol~270-280, ~310-320Data not available
2-Chloro-5-ethynylpyrazine Ethanol~275-285, ~315-325Data not available
2-Bromo-5-ethynylpyrazine Ethanol~280-290, ~320-330Data not available

Note: The λmax values are estimations based on typical π → π and n → π* transitions in pyrazine derivatives. The introduction of halogens is expected to cause a slight bathochromic (red) shift.*

Table 4: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragments are listed.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 11891 (M⁺ - HCN), 77 (M⁺ - CH₃CN)
2-Chloro-5-ethynylpyrazine 138/140 (³⁵Cl/³⁷Cl)111/113 (M⁺ - HCN), 97/99 (M⁺ - CH₃CN)
2-Bromo-5-ethynylpyrazine 182/184 (⁷⁹Br/⁸¹Br)155/157 (M⁺ - HCN), 141/143 (M⁺ - CH₃CN), 103 (M⁺ - Br)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. Prepare a series of dilutions to obtain absorbance values in the range of 0.1-1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct infusion.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50-100 °C, ramp up to 250-300 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The systematic spectroscopic analysis of this compound and its derivatives follows a logical workflow to ensure comprehensive characterization and unambiguous identification.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Final Confirmation Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation MS->NMR IR Infrared (IR) Spectroscopy - Functional Group ID NMR->IR UV_Vis UV-Vis Spectroscopy - Electronic Transitions IR->UV_Vis Data_Analysis Spectral Data Interpretation & Assignment UV_Vis->Data_Analysis Comparison Comparative Analysis vs. Derivatives & Databases Data_Analysis->Comparison Structure_Confirmation Unambiguous Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.

A Head-to-Head Comparison: Sonogashira vs. Stille Coupling for the Synthesis of 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. 2-Ethynyl-5-methylpyrazine is a valuable building block in medicinal chemistry, and its synthesis often relies on palladium-catalyzed cross-coupling reactions. This guide provides a detailed head-to-head comparison of two prominent methods for this transformation: the Sonogashira and Stille couplings.

While direct comparative studies on the synthesis of this compound are not extensively documented, this guide draws upon established protocols and data from analogous reactions on pyrazine and other nitrogen-containing heteroaromatic systems to provide a comprehensive analysis. The primary precursor for both coupling strategies is a halogenated pyrazine, with 2-bromo-5-methylpyrazine being a common and accessible starting material.

At a Glance: Key Differences

FeatureSonogashira CouplingStille Coupling
Alkyne Source Terminal alkyne (e.g., ethynyltrimethylsilane)Organostannane (e.g., ethynyltributylstannane)
Co-catalyst Typically requires a copper(I) co-catalystGenerally does not require a co-catalyst
Byproducts Amine hydrohalide saltsStoichiometric organotin halides
Toxicity Reagents are generally less toxicOrganotin reagents are highly toxic
Reaction Conditions Often milder (room temperature to moderate heating)May require higher temperatures
Functional Group Tolerance Generally good, but sensitive to some groupsExcellent, tolerates a wide range of functional groups

Reaction Schemes

A general overview of the two coupling reactions for the synthesis of this compound from 2-bromo-5-methylpyrazine is presented below.

cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling start_s 2-Bromo-5-methylpyrazine reagents_s Pd Catalyst Cu(I) Co-catalyst Base start_s->reagents_s alkyne_s Terminal Alkyne (e.g., TMS-acetylene) alkyne_s->reagents_s product_s This compound reagents_s->product_s start_st 2-Bromo-5-methylpyrazine reagents_st Pd Catalyst (Ligand) start_st->reagents_st stannane_st Ethynyltributylstannane stannane_st->reagents_st product_st This compound reagents_st->product_st

General reaction schemes for Sonogashira and Stille couplings.

Quantitative Data Comparison

The following table summarizes typical reaction parameters and outcomes for Sonogashira and Stille couplings on substrates analogous to 2-bromo-5-methylpyrazine, as specific data for the target molecule is limited. This data is compiled from various sources reporting on the coupling of halo-N-heterocycles.

ParameterSonogashira Coupling (Analogous Systems)Stille Coupling (Analogous Systems)
Typical Yield 70-95%60-90%
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-5 mol%2-10 mol%
Ligand Phosphine ligands (e.g., PPh₃)Phosphine or arsine ligands (e.g., PPh₃, AsPh₃)
Co-catalyst CuI (2-10 mol%)Often none; Cu(I) salts can be additives
Base/Solvent Amine bases (e.g., Et₃N, DIPA) in solvents like THF, DMFNon-basic solvents (e.g., Toluene, DMF, Dioxane)
Temperature Room temperature to 80 °C60-120 °C
Reaction Time 2-24 hours4-48 hours

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound via Sonogashira and Stille couplings, adapted from procedures for similar heterocyclic substrates.

Sonogashira Coupling Protocol

This protocol is based on the coupling of halo-heterocycles with terminal alkynes.[1][2]

Materials:

  • 2-Bromo-5-methylpyrazine

  • Ethynyltrimethylsilane (or another suitable terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-methylpyrazine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous, degassed THF and triethylamine.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.

  • The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonia to remove copper salts, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with TBAF or K₂CO₃/MeOH) is required.

Stille Coupling Protocol

This protocol is based on the coupling of halo-heterocycles with organostannanes.[3]

Materials:

  • 2-Bromo-5-methylpyrazine

  • Ethynyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyrazine (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).

  • Add anhydrous, degassed toluene or DMF.

  • Add ethynyltributylstannane (1.1 eq.) to the mixture via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for several hours to overnight, with progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate.

  • The mixture is washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. This is often followed by filtration through celite.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Overview

Both reactions proceed through a similar catalytic cycle involving a palladium(0) species. The key difference lies in the nature of the nucleophilic partner and the transmetalation step.

cluster_sonogashira_cycle Sonogashira Catalytic Cycle cluster_stille_cycle Stille Catalytic Cycle pd0_s Pd(0)L₂ oxidative_addition_s Oxidative Addition pd0_s->oxidative_addition_s pd_complex_s R-Pd(II)-X(L₂) oxidative_addition_s->pd_complex_s R-X transmetalation_s Transmetalation pd_complex_s->transmetalation_s pd_alkynyl_complex_s R-Pd(II)-C≡CR'(L₂) transmetalation_s->pd_alkynyl_complex_s cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation_s reductive_elimination_s Reductive Elimination pd_alkynyl_complex_s->reductive_elimination_s reductive_elimination_s->pd0_s product_s R-C≡CR' reductive_elimination_s->product_s pd0_st Pd(0)L₂ oxidative_addition_st Oxidative Addition pd0_st->oxidative_addition_st pd_complex_st R-Pd(II)-X(L₂) oxidative_addition_st->pd_complex_st R-X transmetalation_st Transmetalation pd_complex_st->transmetalation_st pd_alkynyl_complex_st R-Pd(II)-R'(L₂) transmetalation_st->pd_alkynyl_complex_st stannane R'SnBu₃ stannane->transmetalation_st reductive_elimination_st Reductive Elimination pd_alkynyl_complex_st->reductive_elimination_st reductive_elimination_st->pd0_st product_st R-R' reductive_elimination_st->product_st

Simplified catalytic cycles for Sonogashira and Stille couplings.

Discussion and Recommendations

Sonogashira Coupling:

  • Advantages: The primary advantages of the Sonogashira coupling are the use of less toxic terminal alkynes and generally milder reaction conditions. The reaction can often be performed at or near room temperature, which can be beneficial for sensitive substrates. The byproducts are amine salts, which are typically easy to remove during workup.

  • Disadvantages: The requirement for a copper(I) co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling), although this can often be minimized by running the reaction under strictly anaerobic conditions. The amine base and copper salts may also need to be carefully removed from the final product.

Stille Coupling:

  • Advantages: The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[3] This makes them easy to handle and store. The reaction often proceeds with high yields and is less prone to homocoupling of the alkyne partner compared to the Sonogashira reaction.

  • Disadvantages: The most significant drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts. The removal of stoichiometric tin waste from the reaction mixture can also be challenging, often requiring specific workup procedures such as a potassium fluoride wash. The reaction may also require higher temperatures than the Sonogashira coupling.

For the synthesis of this compound on a laboratory scale, the Sonogashira coupling is often the preferred method due to its milder conditions and the avoidance of highly toxic tin reagents. The starting materials are readily available, and the workup is generally straightforward.

However, if the substrate proves to be sensitive to the basic conditions of the Sonogashira reaction, or if issues with alkyne homocoupling are persistent, the Stille coupling provides a robust and reliable alternative , provided that appropriate safety precautions are taken to handle the toxic organotin compounds and that purification methods are in place to remove tin residues effectively. For larger-scale industrial applications, the toxicity and waste disposal issues associated with the Stille coupling would be a major consideration, further favoring the Sonogashira approach.

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and the available laboratory infrastructure for handling toxic reagents.

References

"evaluating the binding affinity of 2-Ethynyl-5-methylpyrazine analogs to target proteins"

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Binding Affinity Data for 2-Ethynyl-5-methylpyrazine Analogs

An extensive search of publicly available scientific literature did not yield specific studies evaluating the binding affinity of this compound analogs to target proteins. This suggests that this particular class of compounds may not have been extensively synthesized or biologically evaluated for their protein binding characteristics, or such studies have not been published.

In lieu of specific data on the requested compounds, this guide will provide a comparative analysis of a closely related and pharmacologically significant class: Pyrazine-Based Kinase Inhibitors . Kinases are a major class of protein targets in drug discovery, and numerous pyrazine-containing molecules have been investigated as kinase inhibitors. This guide will summarize the binding affinities of selected pyrazine derivatives to various kinase targets, providing a framework for understanding the structure-activity relationships within this broader class of compounds. The experimental protocols and data presentation will adhere to the user's original request, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

Comparison of Pyrazine-Based Kinase Inhibitors

This section provides a comparative overview of the inhibitory activities of various pyrazine-based compounds against different protein kinases. The data is compiled from recent studies and highlights the potential of the pyrazine scaffold in designing potent and selective kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazine-based kinase inhibitors against their respective target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound Name/IDTarget Kinase(s)IC50 (nM)Reference
Gilteritinib (2, ASP-2215) FLT30.29[1]
AXL0.73[1]
Darovasertib (10, LXS-196) PKCα1.9[1]
PKCθ0.4[1]
GSK3β3.1[1]
Unnamed Analog JAK3100 - 1000[1]
ITK100 - 1000[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a universal assay kit like Kinase-Glo® (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Scintillation counter or luminescence reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in the assay buffer to the final desired concentrations.

  • Reaction Setup: In each well of the plate, the following are added in order:

    • Assay buffer

    • Test compound solution

    • Kinase solution

    • Substrate solution

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection:

    • Radiometric Assay: If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by washing the phosphocellulose membrane). The amount of incorporated radiolabel is then quantified using a scintillation counter.

    • Luminescence Assay (e.g., Kinase-Glo®): The amount of ATP remaining in the reaction is measured. The luminescent signal is inversely correlated with kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds C Dispense Reagents into Microplate A->C B Preparation of Kinase, Substrate, and ATP Solutions B->C D Incubate at Controlled Temperature C->D E Terminate Reaction D->E F Measure Kinase Activity E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Simplified Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, AXL) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT PKC PKC AKT->PKC STAT STAT JAK->STAT STAT->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: A simplified representation of common kinase signaling pathways.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity for 2-Ethynyl-5-methylpyrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Generation of Antibodies against 2-Ethynyl-5-methylpyrazine

Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an immune response and generate antibodies, they must first be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2][3] The resulting hapten-carrier conjugate can then be used to immunize an animal model to produce antibodies that recognize the hapten.

Synthesis of this compound-Protein Conjugate

The first critical step is the synthesis of the immunogen. This involves activating a functional group on this compound (or a derivative with a suitable linker) to enable its conjugation to the carrier protein. The choice of conjugation chemistry will depend on the available functional groups on the hapten and the desired orientation for antibody recognition. A common strategy involves introducing a carboxyl group to the hapten, which can then be activated to react with primary amines (e.g., lysine residues) on the carrier protein.

Experimental Protocol: Synthesis of a this compound-Carboxylic Acid Derivative and Conjugation to a Carrier Protein

  • Hapten Modification: Introduce a linker arm with a terminal carboxylic acid to the this compound molecule. The position of the linker should be carefully chosen to expose the key epitopes of the hapten to the immune system.

  • Hapten Activation: Activate the carboxylic acid group of the modified hapten using a reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation to Carrier Protein: React the activated hapten (NHS-ester) with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours or overnight at 4°C. The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.[1][2]

  • Purification of the Conjugate: Remove the unreacted hapten and byproducts by dialysis or gel filtration chromatography.

  • Characterization of the Conjugate: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or by analyzing the quenching of the protein's intrinsic fluorescence.[1][2]

Hapten_Conjugation Hapten This compound (with linker and COOH) ActivatedHapten Activated Hapten (NHS-ester) Hapten->ActivatedHapten DCC, NHS Conjugate This compound- Protein Conjugate ActivatedHapten->Conjugate CarrierProtein Carrier Protein (e.g., BSA) CarrierProtein->Conjugate

Caption: Workflow for conjugating a hapten to a carrier protein.

Antibody Production

The purified conjugate is used to immunize laboratory animals (e.g., rabbits for polyclonal antibodies, or mice for monoclonal antibodies). The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant. Blood samples are collected periodically to monitor the antibody titer.

Characterization of Antibody Specificity and Cross-Reactivity

Once a sufficient antibody titer is achieved, the antiserum (for polyclonal antibodies) or hybridoma supernatants (for monoclonal antibodies) are screened for their ability to bind to the this compound hapten. The most critical part of this characterization is to determine the antibody's specificity through cross-reactivity studies.

Immunoassay for Specificity Testing

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) is a common and effective method for assessing cross-reactivity.[4] In this assay, the antibody is pre-incubated with either the target hapten or a potential cross-reactant before being added to a microplate coated with the hapten-protein conjugate (different from the one used for immunization to avoid recognition of the carrier protein). The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of the free hapten in the pre-incubation step.

Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)

  • Coating: Coat a 96-well microplate with the this compound conjugate (using a different carrier protein than for immunization, e.g., ovalbumin if BSA was used for immunization) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: In a separate plate, pre-incubate the antibody (at a predetermined optimal dilution) with varying concentrations of the target hapten (this compound) or potential cross-reactants for a defined period.

  • Binding: Transfer the antibody-hapten mixtures to the coated and blocked microplate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody.

  • Substrate Addition: After another wash step, add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

icELISA_Workflow cluster_plate Microplate Well cluster_solution Pre-incubation cluster_detection Detection CoatedAntigen Coated Antigen (Hapten-OVA) SecondaryAb Enzyme-labeled Secondary Ab CoatedAntigen->SecondaryAb Antibody Antibody Antibody->CoatedAntigen Binds if not blocked by free hapten FreeHapten Free Hapten or Cross-Reactant FreeHapten->Antibody Binds in solution Substrate Substrate SecondaryAb->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of an indirect competitive ELISA for cross-reactivity.

Data Analysis and Interpretation

The data from the ic-ELISA is used to generate inhibition curves for the target hapten and each potential cross-reactant. From these curves, the concentration that causes 50% inhibition of the antibody binding (IC50) is determined. The percentage cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of this compound / IC50 of cross-reactant) x 100

A high %CR value indicates a high degree of cross-reactivity, while a low value suggests high specificity of the antibody for the target analyte.

Comparison of Cross-Reactivity

The following table provides a template for summarizing the cross-reactivity data for antibodies raised against this compound. Researchers should populate this table with their experimental findings to compare the specificity of their antibodies. The list of potential cross-reactants should include molecules with structural similarities to this compound, such as other pyrazine derivatives, and molecules with similar functional groups.

Table 1: Cross-Reactivity of Anti-2-Ethynyl-5-methylpyrazine Antibodies

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound [Insert Structure][Experimental Value]100
Pyrazine[Insert Structure][Experimental Value][Calculated Value]
2-Methylpyrazine[Insert Structure][Experimental Value][Calculated Value]
2-Ethynylpyrazine[Insert Structure][Experimental Value][Calculated Value]
Acetylpyrazine[Insert Structure][Experimental Value][Calculated Value]
Other potential cross-reactants[Insert Structure][Experimental Value][Calculated Value]

Conclusion

The development of highly specific antibodies is a cornerstone of reliable immunoassays. For a novel hapten like this compound, a systematic approach to antibody production and rigorous characterization of cross-reactivity are essential. By following the detailed experimental protocols and data analysis frameworks presented in this guide, researchers can effectively evaluate the performance of their antibodies and ensure the development of robust and specific analytical methods. The provided templates for data presentation and workflow visualization will aid in the clear and concise communication of these critical findings.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethynyl-5-methylpyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethynyl-5-methylpyrazine, a heterocyclic aromatic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Minimum Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Covering: A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential vapors.

Quantitative Hazard Data

Without a specific SDS, quantitative data for this compound is not available. However, for context, related pyrazine compounds exhibit the following hazards:

Hazard StatementGHS Classification (for related compounds)Toxicological Data (for related compounds)
H226: Flammable liquid and vapourFlammable liquids, Category 3Flash Point: ~55-59 °C[1][2][3]
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)LD50 data varies for different pyrazines
H315: Causes skin irritationSkin corrosion/irritation (Category 2)N/A
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)N/A
H335: May cause respiratory irritationSpecific target organ toxicity - Single exposure (Category 3)N/A

Note: This table is for illustrative purposes based on similar compounds and should be treated with caution. The actual hazards of this compound may differ.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Pyrazines are incompatible with strong acids and oxidizing agents.[4]

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

    • Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the compound.

    • Follow all institutional and local regulations for hazardous waste disposal.[5][6][7][8][9]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow Workflow for the Safe Disposal of this compound Waste cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood LiquidWaste Collect liquid waste in a labeled, compatible container. FumeHood->LiquidWaste SolidWaste Collect contaminated solids in a separate labeled container. FumeHood->SolidWaste Segregate Do not mix with incompatible waste. LiquidWaste->Segregate SolidWaste->Segregate Store Store sealed containers in a designated Satellite Accumulation Area. Segregate->Store ContactEHS Contact Institutional EHS for waste pickup. Store->ContactEHS Documentation Provide necessary documentation to EHS personnel. ContactEHS->Documentation

Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling 2-Ethynyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethynyl-5-methylpyrazine was not publicly available at the time of this document's creation. The following guidance is based on the safety profiles of structurally similar pyrazine compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not available, pyrazine derivatives may pose hazards such as being flammable, harmful if swallowed, and causing skin, eye, and respiratory irritation.[1][2] A cautious and proactive approach to safety is therefore required.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant, antistatic lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary equipment, including spatulas, weighing containers, and reaction vessels.

  • Have a designated and properly labeled hazardous waste container ready.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1.

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • When weighing, do so within the fume hood to minimize inhalation exposure.

  • Handle the compound carefully to avoid generating dust or aerosols.

  • If dissolving, add the compound slowly to the solvent to prevent splashing.

  • Do not eat, drink, or smoke when using this product.[1][4]

3. Cleanup:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Waste Segregation: Do not mix with other waste streams. Keep the waste in its original container if possible, and ensure it is tightly closed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain. Contact your institution's EHS department to arrange for waste collection.

Experimental Workflow

The following diagram outlines the key procedural steps for the safe handling of this compound.

prep Preparation - Assemble Equipment - Ready Waste Container - Ensure Ventilation ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) prep->ppe Step 1 handling Chemical Handling - Work in Fume Hood - Weigh Carefully - Transfer to Vessel ppe->handling Step 2 cleanup Cleanup & Decontamination - Clean Work Area - Decontaminate Equipment handling->cleanup Step 3 waste Waste Disposal - Segregate Waste - Label Container - Arrange Pickup cleanup->waste Step 4 doff Doff PPE - Remove Gloves - Remove Lab Coat - Remove Goggles waste->doff Step 5 wash Personal Hygiene - Wash Hands Thoroughly doff->wash Step 6

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.